5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBNMUBWRXOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728980 | |
| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911112-05-5 | |
| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodo-3-(trifluoromethyl)pyridin-2-amine CAS 911112-05-5
An In-Depth Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-amine (CAS 911112-05-5): A Key Building Block for Modern Drug Discovery
Executive Summary: this compound is a strategically-functionalized heterocyclic compound that has emerged as a valuable building block for researchers in drug development and medicinal chemistry. Its structure is distinguished by three key features: an aminopyridine core, a trifluoromethyl group, and an iodine atom. This unique combination provides a versatile platform for synthesizing complex molecular architectures. The iodine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The aminopyridine scaffold itself is a common motif in pharmacologically active molecules, offering sites for hydrogen bonding and modulating solubility. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway, its chemical reactivity, and its applications, intended for scientists and professionals in the pharmaceutical sciences.
Core Molecular Profile
Nomenclature and Identifiers
The fundamental identity of this compound is established by its chemical nomenclature and internationally recognized identifiers.
| Identifier | Value |
| CAS Number | 911112-05-5[2][3][4][5] |
| Chemical Name | This compound[5] |
| Synonyms | 2-Amino-5-iodo-3-(trifluoromethyl)pyridine[5] |
| Molecular Formula | C6H4F3IN2[2][3][4] |
| Molecular Weight | 288.01 g/mol [4][6] |
Physicochemical and Computed Properties
The physical state and stability of the compound are critical for its handling and application in synthesis. The following properties are based on supplier data and computational models.
| Property | Value / Description |
| Appearance | Typically an off-white to yellow or brown solid. |
| Purity | Commercially available with purities of 95% to >97%.[2][3] |
| Storage Conditions | Sealed refrigeration at 2-8°C is recommended for long-term stability.[2][3] Should be protected from light and stored under an inert atmosphere (e.g., nitrogen).[6] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų (Computed)[6] |
| logP | 2.2872 (Computed)[6] |
| Hydrogen Bond Donors | 1 (Computed)[6] |
| Hydrogen Bond Acceptors | 2 (Computed)[6] |
Structural Features and Electronic Effects
The utility of this compound stems directly from the interplay of its functional groups. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which decreases the basicity of the pyridine nitrogen and the amino group. This electronic effect influences the reactivity of the entire heterocyclic system. The iodine atom at the 5-position is an excellent leaving group for transition-metal-catalyzed reactions, while the amino group at the 2-position can act as a nucleophile or directing group.
Synthesis and Manufacturing Considerations
While multiple routes to trifluoromethylpyridines exist, a common laboratory-scale approach for this specific molecule involves the selective iodination of a readily available precursor.[7]
Proposed Synthetic Pathway
A logical and efficient synthesis starts with 2-Amino-3-(trifluoromethyl)pyridine and introduces the iodine atom in a regioselective electrophilic aromatic substitution reaction. The amino group at the C2 position is an activating ortho-, para-director, strongly directing the incoming electrophile (I+) to the C5 position.
Representative Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system for the synthesis. The choice of N-Iodosuccinimide (NIS) is deliberate; it is a mild and effective source of electrophilic iodine that is easier to handle and often provides higher selectivity than molecular iodine, especially for activated systems like aminopyridines. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Preparation: To a solution of 2-Amino-3-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining NIS) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further assessed by HPLC.[3]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile scaffold. Its functional groups provide independent levers for molecular elaboration, making it a powerful tool in combinatorial chemistry and lead optimization.
The Iodide Handle: A Gateway to Complexity
The carbon-iodine bond is the most synthetically useful feature of the molecule. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. This is fundamental to building the molecular complexity required for potent and selective drug candidates.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted diaminopyridines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The 2-Amino Group and Pyridine Core
The nucleophilic amino group can be readily acylated, sulfonated, or alkylated to introduce new functionalities. Furthermore, the pyridine nitrogen, while weakly basic, can participate in hydrogen bonding interactions within a protein's active site, a critical aspect of drug-receptor binding.
Applications in Drug Discovery
The trifluoromethyl-substituted pyridine motif is prevalent in both agrochemicals and pharmaceuticals.[7] This specific building block is designed for discovery pipelines aiming to leverage the benefits of fluorination.
Role as a Fragment in Lead Generation
In fragment-based drug discovery (FBDD), this molecule represents a high-value fragment. It combines a desirable heterocyclic core with a metabolically robustifying element (-CF3) and a vector for synthetic elaboration (-I).
Analog Case Study
While direct applications of this exact molecule in late-stage clinical candidates are not widely published, the utility of the core scaffold is evident in related research. For instance, a recent study identified 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a novel androgen receptor antagonist.[8] This demonstrates the potential of the aminopyridine scaffold, further functionalized, to yield potent modulators of clinically relevant targets.[8] The strategic placement of the trifluoromethyl group is a recurring theme in the design of modern kinase inhibitors, GPCR modulators, and other therapeutic agents.[1]
Safety, Handling, and Storage
Proper handling of this chemical intermediate is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).[4][9][10]
Hazard Identification
Based on data for this and structurally related compounds, the following GHS classifications are relevant:
-
Acute Toxicity, Oral: May be harmful if swallowed.[11]
-
Eye Damage/Irritation: Causes serious eye irritation.[9][10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][12]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[13]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open.[4][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13] For maximum shelf life, follow supplier recommendations for refrigerated storage.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, CasNo.911112-05-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound,911112-05-5-Amadis Chemical [amadischem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 5-Iodo-3-(trifluoromethyl)-2-pyridinamine CAS#: 911112-05-5 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of an electron-donating amine group, an electron-withdrawing trifluoromethyl group, and a heavy iodine atom, make it a valuable building block for the synthesis of novel pharmaceutical agents. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to the pyridine core. This guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and the analytical characterization of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthetic chemistry and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 911112-05-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₄F₃IN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 288.01 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | While no experimentally determined melting point for this specific isomer is readily available in the literature, related isomers such as 5-Iodo-2-(trifluoromethyl)pyridine have a reported melting point in the range of 74-77 °C. It is anticipated that this compound would also be a solid at room temperature with a distinct melting point. | |
| Boiling Point | Not available. Due to its solid nature and relatively high molecular weight, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[3] Its solubility in non-polar solvents like hexane is likely to be limited. Solubility in water is predicted to be low.[3] | |
| Storage | Should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances.[2] For long-term storage, refrigeration under an inert atmosphere is recommended. |
Synthesis and Purification
While a specific literature procedure for the synthesis of this compound is not widely documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines.[4] The following multi-step synthesis is proposed, starting from a commercially available precursor.
}
Step 1: Iodination of 2-Amino-3-(trifluoromethyl)pyridine
The synthesis would commence with the electrophilic iodination of 2-amino-3-(trifluoromethyl)pyridine. The directing effects of the amino and trifluoromethyl groups are crucial in this step. The strongly activating and ortho-, para-directing amino group at the 2-position, along with the deactivating and meta-directing trifluoromethyl group at the 3-position, would favor the introduction of the iodine atom at the 5-position.
Experimental Protocol:
-
To a solution of 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
The crude this compound would then be purified to obtain the final product of high purity.
Experimental Protocol:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent to isolate the desired product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
}
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
-
Aromatic Protons: Two doublets are anticipated in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The coupling constant between these two protons would be characteristic of a meta-coupling (typically 2-3 Hz).
-
Amine Protons: A broad singlet corresponding to the two protons of the primary amine group is expected. The chemical shift of this signal can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Pyridine Carbons: Signals for the five carbon atoms of the pyridine ring will be observed. The carbon attached to the iodine atom (C5) will appear at a lower field (higher ppm) due to the heavy atom effect. The carbon attached to the trifluoromethyl group (C3) will show a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon: A quartet corresponding to the carbon of the trifluoromethyl group will be present at a characteristic chemical shift.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 288.01.
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Two medium to sharp absorption bands in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the C-F bonds of the trifluoromethyl group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-I Stretching: A weak absorption band in the far-infrared region (around 500-600 cm⁻¹) may be observed for the C-I bond.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The iodo substituent provides a site for further chemical modifications, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkynyl, and amino groups. These features make it an attractive starting material for the development of new therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.[4]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound is a key building block in modern synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical properties, a proposed synthetic pathway, and a comprehensive analytical characterization strategy. A thorough understanding of these aspects is essential for researchers and scientists to effectively utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications.
References
- 1. This compound, CasNo.911112-05-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-amine: A Core Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and critical applications, underscoring the scientific rationale behind its utility in crafting complex pharmaceutical agents.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound (CAS No. 911112-05-5) is a highly functionalized pyridine derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure is distinguished by three key substituents on the pyridine core: an amino group at the 2-position, a trifluoromethyl (-CF3) group at the 3-position, and an iodine atom at the 5-position. This specific arrangement of functional groups imparts a unique combination of electronic properties and chemical reactivity, making it an exceptionally valuable scaffold for the synthesis of novel therapeutic candidates.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, often introduced to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The amino group provides a key site for derivatization and interaction with target proteins, while the iodo group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This strategic combination allows for the systematic exploration of chemical space during the lead optimization phase of drug discovery.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 911112-05-5 | [1][2] |
| Molecular Formula | C₆H₄F₃IN₂ | [1][3] |
| Molecular Weight | 288.01 g/mol | [3][4][5] |
| Appearance | Typically a light brown solid | [6] |
| Purity | Commonly available at ≥95% or ≥97% | [1][2] |
| Storage | Store at 2-8°C, sealed, and protected from light | [2][4] |
Molecular Structure Visualization
The 2D structure of the molecule highlights the spatial relationship between the key functional groups on the pyridine ring.
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of trifluoromethylpyridines (TFMPs) like the title compound generally follows established methodologies in heterocyclic chemistry. While specific, proprietary synthesis routes may exist, a common strategy involves the construction of the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group, followed by selective iodination.
Conceptual Synthesis Workflow
The synthesis of complex substituted pyridines often leverages cyclocondensation reactions. This approach builds the heterocyclic core from smaller, readily available fragments, allowing for precise control over the substitution pattern.
Caption: Conceptual workflow for the synthesis of substituted pyridines.
Reactivity and Synthetic Utility
The true value of this molecule lies in the orthogonal reactivity of its functional groups:
-
The Iodo Group: Positioned at C5, this atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and modular installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a powerful tool for structure-activity relationship (SAR) studies.
-
The Amino Group: The primary amine at C2 is a nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used as a handle to construct fused heterocyclic systems. Its basicity and nucleophilicity are modulated by the strong electron-withdrawing effect of the adjacent -CF3 group.
-
The Trifluoromethyl Group: This group is largely inert to common reaction conditions, a key feature contributing to its role in enhancing metabolic stability. Its primary influence is electronic; it deactivates the pyridine ring towards electrophilic substitution while influencing the acidity and basicity of the other functional groups.
Role in Drug Discovery and Medicinal Chemistry
The unique combination of a versatile synthetic handle (iodine), a key pharmacophoric feature (amine), and a metabolic stabilizer (trifluoromethyl group) makes this compound a privileged scaffold in drug design.
From Building Block to Bioactive Compound
This molecule serves as a starting point for creating extensive libraries of compounds for high-throughput screening or for the targeted synthesis of enzyme inhibitors, receptor modulators, and other potential therapeutics.
Caption: Role of the scaffold in a typical drug discovery workflow.
Trifluoromethyl-substituted pyridines are integral components of numerous approved drugs and clinical candidates. For instance, derivatives of trifluoromethyl-pyridinyl-amine have been explored as potent and selective inhibitors in various therapeutic areas. Recent research has identified novel pyridin-2-amine derivatives as pure androgen receptor antagonists, which are critical for overcoming resistance in prostate cancer treatment.[7] While not the exact subject molecule, this work demonstrates the profound utility of the aminopyridine core in developing next-generation therapeutics.[7]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound may cause skin and eye irritation. It may also be harmful if swallowed or inhaled.[3][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][8] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[3][8]
-
First Aid Measures:
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Recommended long-term storage is often refrigerated (2-8°C).[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed molecular tool. The convergence of a metabolically robust trifluoromethyl group, a versatile iodinated handle for diversification, and a key amino pharmacophore within a stable pyridine ring makes it an invaluable asset for medicinal chemists. Its thoughtful application enables the rapid and efficient development of novel small molecules with enhanced pharmaceutical properties, solidifying its role as a cornerstone building block in the ongoing quest for new and improved medicines.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. This compound,911112-05-5-Amadis Chemical [amadischem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis Precursors of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring an activating amino group, a deactivating yet sterically influential trifluoromethyl group, and a versatile iodo moiety for cross-coupling reactions, makes it a valuable synthon. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the preparation of this important intermediate. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols for key transformations, and offer insights into the challenges and optimization strategies inherent in the synthesis of polysubstituted pyridines.
Introduction: The Strategic Importance of this compound
The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The iodo substituent at the 5-position serves as a versatile handle for the introduction of further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The 2-amino group not only modulates the electronic properties of the pyridine ring but also provides a key site for further derivatization, such as amide bond formation. Consequently, the efficient and scalable synthesis of this compound is of considerable interest to the chemical and pharmaceutical industries.
Retrosynthetic Analysis: Identifying the Core Precursors
A retrosynthetic analysis of the target molecule reveals two primary strategic approaches for its synthesis, each starting from a different key precursor.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Two primary retrosynthetic pathways to the target molecule.
Route 1 focuses on the late-stage iodination of a readily available precursor, 2-amino-3-(trifluoromethyl)pyridine . This approach is attractive due to the commercial availability of the starting material.
Route 2 involves the amination of a pre-functionalized pyridine ring, specifically 2-chloro-5-iodo-3-(trifluoromethyl)pyridine . This route offers an alternative for situations where the direct iodination of the aminopyridine proves challenging or low-yielding.
Synthetic Pathway 1: Electrophilic Iodination of 2-Amino-3-(trifluoromethyl)pyridine
This is arguably the most direct and convergent approach to the target molecule, leveraging the commercially available 2-amino-3-(trifluoromethyl)pyridine as the primary precursor.
Precursor Analysis: 2-Amino-3-(trifluoromethyl)pyridine
| Property | Value |
| CAS Number | 183610-70-0 |
| Molecular Formula | C₆H₅F₃N₂ |
| Molecular Weight | 162.11 g/mol |
| Appearance | Solid |
| Melting Point | 66-71 °C |
This precursor is available from numerous chemical suppliers, making it an excellent starting point for laboratory-scale and potentially pilot-scale synthesis.
The Chemistry of Electrophilic Iodination
The 2-amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine, the 3- and 5-positions are electronically activated. The trifluoromethyl group at the 3-position is a deactivating group and will sterically hinder substitution at the adjacent 4-position. Therefore, electrophilic attack is highly favored at the 5-position.
Common reagents for electrophilic iodination of activated aromatic systems include:
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine.[3][4] It is often used in conjunction with a protic or Lewis acid catalyst.[5]
-
Iodine (I₂): In the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or silver salts), molecular iodine can be converted to a more potent electrophilic iodine species.[4]
-
Iodine Monochloride (ICl): A highly reactive interhalogen compound that serves as a potent source of electrophilic iodine.[6]
Diagram 2: Proposed Synthesis via Electrophilic Iodination
References
- 1. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine - [nashpharmatech.com]
- 2. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Technical Guide: Chemical Stability and Storage of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative that serves as a critical structural motif and intermediate in medicinal chemistry and agrochemical synthesis. The presence of three distinct functional groups—an iodo substituent, an electron-withdrawing trifluoromethyl group, and a nucleophilic amine—confers unique reactivity, making it a valuable building block for creating complex molecules.[1][2] However, this same structural complexity necessitates a thorough understanding of its chemical stability to ensure the integrity of experimental results, the safety of laboratory personnel, and the shelf-life of the material.
This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. It outlines field-proven protocols for storage and handling and presents a framework for assessing its purity and degradation over time. The information herein is intended for researchers, chemists, and drug development professionals who utilize this reagent in their workflows.
Physicochemical and Safety Profile
A foundational understanding of the compound's properties is essential before discussing its stability.
| Property | Value | Source(s) |
| CAS Number | 911112-05-5 | [3] |
| Molecular Formula | C₆H₄F₃IN₂ | [3][4] |
| Molecular Weight | 288.01 g/mol | [3][5] |
| Appearance | Typically a solid (light yellow) | [6] |
| Common Synonyms | 2-Amino-5-iodo-3-(trifluoromethyl)pyridine | [5] |
| Hazard Statements | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [7][8] |
| Storage Temperature | 2-8°C recommended for long-term storage. | [5][9] |
Core Stability Profile: Destabilizing Factors
While generally stable under recommended conditions, the reactivity of this compound is influenced by several environmental factors. The causality behind these sensitivities is rooted in its molecular structure.
3.1 Sensitivity to Light The carbon-iodine (C-I) bond is the most labile feature of the molecule. It is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or even high-energy visible light, generating radical species. This photodecomposition is a common degradation pathway for iodo-aromatic compounds and can initiate a cascade of unwanted side reactions. For this reason, protection from light is a critical storage parameter.[10]
3.2 Thermal Stress Elevated temperatures can increase the rate of decomposition. While the compound is not exceptionally thermally labile, prolonged exposure to heat can promote slow degradation and potential sublimation. It is crucial to avoid heat sources during storage and handling.[11][12]
3.3 Atmospheric Exposure (Oxygen & Moisture)
-
Oxygen: The primary amine group (-NH₂) is susceptible to oxidation, which can be accelerated by air, particularly in the presence of light or trace metal catalysts. This can lead to the formation of colored impurities and a decrease in purity.
-
Moisture: While many pyridine derivatives are stable in the presence of water, it is best practice to avoid moisture, as it can facilitate hydrolytic side reactions or act as a catalyst for other degradation pathways.[12]
3.4 Chemical Incompatibilities To prevent vigorous and potentially hazardous reactions, this compound should be stored away from:
-
Strong Oxidizing Agents: These can react exothermically with the amine group.[11][12][13]
-
Strong Acids: The basic amine group will react with strong acids in a standard acid-base neutralization.[13]
-
Reactive Metals: Avoid contact with highly reactive metals that could catalyze dehalogenation.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's integrity from procurement to use.
4.1 Long-Term Storage Protocol (Months to Years)
-
Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert sealing surface.
-
Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen.[10] This displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C .[5][9] Do not freeze, as this can introduce moisture through condensation during temperature cycling.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
4.2 Short-Term (In-Use) Handling
-
Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Promptly reseal the container after dispensing, flushing with inert gas if possible.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[7][14]
Potential Degradation Pathways
Understanding potential degradation pathways is key to troubleshooting unexpected experimental results and interpreting analytical data. The primary routes involve the C-I bond and the amine group.
Caption: Potential degradation pathways for the title compound.
Experimental Workflow: A Protocol for Stability Assessment
To empirically validate stability under specific laboratory conditions, a forced degradation study is recommended. This protocol provides a robust framework for such an analysis.
6.1 Objective To assess the stability of this compound under accelerated stress conditions (heat, light, humidity) over a defined period.
6.2 Methodology The core of this workflow is to expose the compound to stress and use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor the appearance of degradants and the loss of the parent compound over time.
Caption: Workflow for a forced degradation stability study.
6.3 Step-by-Step Protocol
-
Initial Characterization (T=0): Dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze immediately via a validated HPLC method to determine initial purity. Obtain an LC-MS spectrum to confirm the parent mass.
-
Sample Preparation: Weigh several identical samples of the solid compound into individual, appropriate vials (e.g., clear glass for photostability, amber for thermal).
-
Application of Stress:
-
Thermal/Humidity: Place samples in a stability chamber set to 40°C and 75% relative humidity (RH).
-
Photostability: Place samples in a photostability chamber, exposing them to a controlled light source (e.g., ICH option 2). Include a dark control (wrapped in foil) in the same chamber.
-
-
Time-Point Analysis: At designated intervals (e.g., 24h, 72h, 1 week), remove one sample from each stress condition. Prepare a solution of known concentration and analyze by HPLC.
-
Data Analysis: Compare the purity at each time point to the T=0 sample. Calculate the percentage of degradation. Use LC-MS to identify the mass of any significant new peaks that appear in the chromatogram, which correspond to degradation products.
Data Interpretation and Summary
Organizing the data from a stability study is crucial. The following table provides a template for logging results.
| Condition | Time Point | Purity (%) by HPLC | Major Degradant (m/z) | Observations |
| T=0 Control | 0 hours | 99.5 | N/A | White solid |
| 40°C / 75% RH | 72 hours | 99.2 | - | No visual change |
| Photostability | 72 hours | 95.0 | 161.0 (de-iodinated) | Slight yellowing |
| Dark Control | 72 hours | 99.4 | N/A | No visual change |
This is example data and should be replaced with actual experimental findings.
Conclusion
This compound is a robust chemical intermediate when stored and handled correctly. Its primary liabilities are sensitivity to light and incompatibility with strong oxidizing agents. The long-term integrity of this reagent is best preserved by storage at 2-8°C in an amber vial under an inert atmosphere. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and trustworthy scientific outcomes.
References
- 1. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, CasNo.911112-05-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound,911112-05-5-Amadis Chemical [amadischem.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. capotchem.com [capotchem.com]
Spectroscopic data of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction
This compound is a halogenated and fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As with many complex organic molecules, its utility as a synthetic building block is predicated on the unambiguous confirmation of its structure and purity. The trifluoromethyl group is a key structural motif in modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.[1] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound.
This document is designed for professionals in drug development and chemical research. It moves beyond a simple recitation of data, focusing instead on the underlying principles, the rationale behind experimental choices, and the integrated interpretation of data from multiple analytical techniques to build a self-validating profile of the molecule.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic signature. The pyridine ring contains two aromatic protons, an amine group, a strongly electron-withdrawing trifluoromethyl group, and an iodine atom. Each of these components provides distinct and measurable signals that, when combined, create a unique analytical fingerprint.
Caption: Key structural features of the target molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the substitution pattern and electronic environment of the pyridine ring.
¹H NMR Spectroscopy
Theoretical Principles & Experimental Causality The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons (H-4 and H-6) and one for the primary amine protons (-NH₂).
-
Aromatic Protons: The electron-withdrawing nature of the trifluoromethyl group and the iodine atom significantly deshields the ring protons, pushing their chemical shifts downfield.[1][2] These protons are expected to appear as distinct doublets due to coupling with each other.
-
Amine Protons: The -NH₂ protons typically appear as a broad singlet.[3] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The identity of this peak can be unequivocally confirmed by a D₂O exchange experiment, wherein the addition of a few drops of deuterium oxide to the NMR tube results in the disappearance of the -NH₂ signal.[3]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 ppm | Doublet (d) | ~2.0 Hz | Deshielded by adjacent nitrogen and iodine. |
| H-4 | ~7.8 ppm | Doublet (d) | ~2.0 Hz | Deshielded by adjacent trifluoromethyl group. |
| -NH₂ | 4.5 - 6.0 ppm | Broad Singlet (br s) | N/A | Variable due to H-bonding; exchangeable with D₂O.[3] |
Detailed Interpretation The presence of two doublets in the aromatic region is a definitive indicator of two adjacent protons on a pyridine ring. The specific downfield shifts confirm the presence of strong electron-withdrawing substituents. The broadness of the amine signal is characteristic and its disappearance upon D₂O addition validates its assignment, completing the proton inventory of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice for initial analysis. If the amine proton signal is too broad or obscured, DMSO-d₆ can sharpen the N-H signal due to its hydrogen bond accepting properties.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
D₂O Exchange (Validation): After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -NH₂ peak confirms its identity.
¹³C NMR Spectroscopy
Theoretical Principles & Experimental Causality The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group.
-
Trifluoromethyl Group (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon to which it is attached (C-3) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF).[4] The chemical shift of the CF₃ carbon is highly characteristic.[4]
-
Substituent Effects: The C-2 carbon, bonded to the amine, will be shielded relative to other carbons bonded to more electronegative groups. The C-5 carbon, bearing the iodine atom, will also have a characteristic shift, though the signal may be broader due to quadrupolar relaxation effects of the iodine nucleus. The remaining carbons (C-4, C-6) will appear in the typical aromatic region.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Rationale |
| C-2 | ~155 ppm | Singlet | N/A | Attached to the electron-donating amino group. |
| C-5 | ~90 ppm | Singlet | N/A | Attached to iodine (ipso-carbon). |
| C-6 | ~150 ppm | Singlet | N/A | Deshielded by adjacent nitrogen. |
| C-4 | ~145 ppm | Singlet | N/A | Aromatic CH carbon. |
| C-3 | ~120 ppm | Quartet (q) | ~35 Hz | Attached to -CF₃ group, shows ²JCF coupling.[4] |
| -CF₃ | ~123 ppm | Quartet (q) | ~272 Hz | Characteristic ¹JCF coupling and chemical shift.[4] |
Detailed Interpretation The key diagnostic signals in the ¹³C NMR spectrum are the two quartets. The quartet with the very large coupling constant (~272 Hz) is unequivocally assigned to the -CF₃ carbon itself, while the quartet with the smaller coupling (~35 Hz) is assigned to the C-3 carbon directly attached to it. This pattern provides conclusive evidence for the presence and position of the trifluoromethyl group. The remaining signals can be assigned based on established substituent effects in pyridine rings.[2][5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband or dual probe on a 400 MHz or higher spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Technique: Proton-decoupled (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles & Experimental Causality IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.
-
N-H Vibrations: A primary amine (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[3] An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.
-
C-F Vibrations: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.[2]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.[6]
Expected Characteristic IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch (primary amine)[3] |
| 1620 - 1580 | Medium-Strong | N-H Bend (scissoring) / C=C Ring Stretch |
| 1550 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching[6] |
| 1300 - 1100 | Very Strong | C-F Stretching (of -CF₃ group)[2] |
| ~850 | Medium | C-H Out-of-plane Bending |
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Part 3: Mass Spectrometry (MS)
Theoretical Principles & Experimental Causality Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.
-
Molecular Ion (M⁺): The nominal molecular weight of C₆H₄F₃IN₂ is 288 g/mol . In accordance with the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two) should have an even molecular weight, which is consistent.[3]
-
High-Resolution MS (HRMS): HRMS is essential for confirming the elemental composition. The calculated exact mass for [C₆H₄F₃IN₂ + H]⁺ is 289.9475, and a measured value within a few ppm of this provides high confidence in the molecular formula.
-
Fragmentation: Common fragmentation pathways for this molecule would include the loss of iodine (M - 127), the loss of the trifluoromethyl radical (M - 69), or other characteristic pyridine ring cleavages.
Expected Mass Spectrometry Data (ESI+)
| m/z Value (Nominal) | Proposed Identity | Rationale |
| 289 | [M+H]⁺ | Protonated Molecular Ion |
| 270 | [M - F + H]⁺ | Loss of a fluorine atom |
| 220 | [M - CF₃ + H]⁺ | Loss of the trifluoromethyl group |
| 162 | [M - I + H]⁺ | Loss of the iodine atom |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) with high mass accuracy (< 5 ppm).
-
Data Analysis: Determine the exact mass of the molecular ion and use software to confirm its elemental composition.
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating approach to structure confirmation.
Caption: A comprehensive workflow for spectroscopic structure verification.
Conclusion
The spectroscopic characterization of this compound is a clear example of applying multiple analytical techniques to build a cohesive and verifiable structural assignment. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton and confirm the substitution pattern. Infrared spectroscopy validates the presence of the key amine and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular formula. Together, these techniques offer a powerful, self-validating toolkit for researchers, ensuring the quality and identity of critical chemical reagents in the pursuit of scientific discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. jocpr.com [jocpr.com]
The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Drug Discovery
A Senior Application Scientist's Guide to Harnessing the Power of Fluorine in Medicinal Chemistry
Authored by: Gemini
Abstract
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, with the trifluoromethyl (-CF3) group standing out for its profound impact on molecular properties. When appended to a pyridine ring, the resulting trifluoromethylpyridine scaffold offers a unique combination of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that medicinal chemists can leverage to overcome common drug discovery challenges. This technical guide provides an in-depth analysis of the role of trifluoromethylpyridines in drug discovery, from their fundamental impact on molecular characteristics to their application in approved therapeutics. We will explore the causality behind the synthetic choices for creating these valuable building blocks, delve into the structure-activity relationships of key drug molecules, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of trifluoromethylpyridines in their own research endeavors.
The Rationale for Trifluoromethylpyridine Incorporation: A Physicochemical Perspective
The decision to incorporate a trifluoromethylpyridine moiety into a drug candidate is a strategic one, driven by the predictable and advantageous modifications it imparts to the parent molecule. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent characteristics of the pyridine ring, creates a synergistic effect that can address multiple challenges in drug design.[1]
Modulation of Physicochemical Properties
The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and basicity, all of which are critical determinants of a drug's pharmacokinetic profile.[1]
-
Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption.[1] However, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing a degree of hydrophilicity to balance the overall lipophilicity of the molecule. This balance is crucial for achieving optimal solubility and permeability.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] By replacing a metabolically labile group (such as a methyl group) with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Basicity (pKa) Modulation: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions with aminergic G-protein coupled receptors (GPCRs) and other biological targets that recognize basic amines.
The following table summarizes the impact of trifluoromethyl substitution on the key physicochemical properties of a pyridine ring.
| Property | Pyridine | 4-(Trifluoromethyl)pyridine | Rationale for Change |
| pKa (of conjugate acid) | ~5.2 | ~1.7 | The electron-withdrawing CF3 group destabilizes the positive charge on the protonated pyridine nitrogen, making it a stronger acid (weaker base). |
| Calculated LogP | ~0.6 | ~1.8 | The hydrophobic trifluoromethyl group significantly increases the lipophilicity of the molecule. |
| Metabolic Stability | Susceptible to oxidation | Generally high | The strong C-F bonds and the deactivation of the aromatic ring by the CF3 group reduce susceptibility to CYP-mediated metabolism.[2] |
Data compiled from various sources and representative values.
Bioisosteric Replacement
The trifluoromethyl group can also serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to its target. For example, it can be a bioisostere for a methyl group, an ethyl group, or even a nitro group, offering a metabolically stable alternative with distinct electronic properties.
Synthetic Strategies for Accessing Trifluoromethylpyridines
The availability of robust and scalable synthetic routes to trifluoromethylpyridines is crucial for their widespread application in drug discovery. Several key strategies have been developed, each with its own advantages and considerations.
Key Synthetic Approaches
Three primary methods are commonly employed for the synthesis of trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This classic approach involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction using a fluoride source to install the trifluoromethyl group.[4]
-
Cyclocondensation with Trifluoromethyl-Containing Building Blocks: This method involves the construction of the pyridine ring from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group.[4][5]
-
Direct Trifluoromethylation: More recent advances have focused on the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring, often through radical, electrophilic, or nucleophilic trifluoromethylating reagents.[4]
The choice of synthetic route often depends on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.
Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethylpyridine
This protocol outlines a common method for the synthesis of 2-chloro-5-trifluoromethylpyridine, a versatile building block used in the synthesis of numerous agrochemicals and pharmaceuticals.[5] This multi-step synthesis starting from 3-picoline illustrates the principles of chlorine/fluorine exchange.
Step 1: N-Oxidation of 3-Picoline
-
Rationale: Activation of the pyridine ring for subsequent chlorination.
-
Procedure:
-
To a stirred solution of 3-picoline in a suitable solvent (e.g., acetic acid), slowly add hydrogen peroxide (30% aqueous solution) at a controlled temperature (e.g., 70-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction and work up to isolate the 3-picoline-N-oxide product.
-
Step 2: Chlorination to 2-Chloro-5-methylpyridine
-
Rationale: Introduction of the chlorine atom at the 2-position.
-
Procedure:
-
Treat the 3-picoline-N-oxide with a chlorinating agent such as benzoyl chloride or phosphorus oxychloride.
-
Heat the reaction mixture to drive the reaction to completion.
-
Purify the resulting 2-chloro-5-methylpyridine by distillation or chromatography.
-
Step 3: Radical Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
-
Rationale: Conversion of the methyl group to a trichloromethyl group, the precursor to the trifluoromethyl group.
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride).
-
Initiate a radical chlorination reaction using chlorine gas and a radical initiator (e.g., AIBN or UV light).
-
Monitor the reaction by GC or NMR until the desired degree of chlorination is achieved.
-
Isolate the 2-chloro-5-(trichloromethyl)pyridine product.
-
Step 4: Fluorination to 2-Chloro-5-trifluoromethylpyridine
-
Rationale: The key halogen exchange step to introduce the trifluoromethyl group.
-
Procedure:
-
React 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide).[6]
-
The use of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) can facilitate the reaction.[6]
-
Heat the reaction mixture under reflux for several hours.[6]
-
After completion, the reaction is worked up and the final product, 2-chloro-5-trifluoromethylpyridine, is purified by distillation.
-
Case Studies in Drug Discovery: The Impact of the Trifluoromethylpyridine Moiety
The true value of the trifluoromethylpyridine scaffold is best illustrated through its successful application in approved drugs. Here, we examine two case studies, Tipranavir and Leniolisib, to understand the specific role of this moiety in their therapeutic efficacy.
Tipranavir: An HIV-1 Protease Inhibitor
Tipranavir is a non-peptidic HIV-1 protease inhibitor used in the treatment of HIV/AIDS.[7] Its structure features a 5-trifluoromethylpyridine-2-sulfonamide moiety, which is critical for its potent antiviral activity.
Mechanism of Action: HIV-1 protease is an essential enzyme for the replication of the virus, responsible for cleaving viral polyproteins into their functional forms. Tipranavir binds to the active site of HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[7]
Structure-Activity Relationship (SAR): The trifluoromethylpyridine moiety in Tipranavir plays a crucial role in its high binding affinity for the HIV-1 protease active site.
-
Enhanced Binding: The electron-withdrawing nature of the trifluoromethyl group is thought to enhance the interactions of the sulfonamide group with the active site residues of the protease.
-
Improved Pharmacokinetics: The lipophilicity of the trifluoromethyl group contributes to the oral bioavailability of Tipranavir. Furthermore, its presence enhances the metabolic stability of the molecule, leading to a longer half-life in the body. In fact, the trifluoromethylpyridine-containing analog showed approximately tenfold higher antiviral activity than the corresponding phenyl analog.[8]
Leniolisib: A PI3Kδ Inhibitor
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and is approved for the treatment of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency.[9][10]
Mechanism of Action: APDS is caused by gain-of-function mutations in the gene encoding the p110δ catalytic subunit of PI3K, leading to hyperactivation of the PI3K/Akt signaling pathway.[11] This results in abnormal B and T cell development and function. Leniolisib selectively binds to and inhibits PI3Kδ, thereby normalizing the downstream signaling and ameliorating the symptoms of the disease.[11][12]
Structure-Activity Relationship (SAR): Leniolisib's structure includes a trifluoromethylpyridine moiety that is key to its potency and selectivity.
-
Potency and Selectivity: The trifluoromethyl group contributes to the high binding affinity of Leniolisib for the PI3Kδ isoform. The specific interactions of the trifluoromethylpyridine ring within the enzyme's active site are crucial for its selectivity over other PI3K isoforms, which is important for minimizing off-target effects.
-
Favorable Physicochemical Properties: The trifluoromethylpyridine moiety helps to achieve a balance of lipophilicity and hydrophilicity, contributing to Leniolisib's good oral bioavailability and favorable pharmacokinetic profile.
In Vitro Assays for Evaluating Trifluoromethylpyridine-Containing Compounds
The successful development of drug candidates containing a trifluoromethylpyridine moiety relies on a robust suite of in vitro assays to characterize their biological activity and ADME properties.
In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[13]
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, combine the reaction buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.
-
PI3Kδ Enzymatic Assay
For compounds targeting specific enzymes like PI3Kδ, a direct enzymatic assay is essential to determine potency and selectivity.
Objective: To measure the IC50 value of an inhibitor against the PI3Kδ enzyme.
Protocol (Example using a luminescence-based assay):
-
Preparation:
-
Prepare a kinase buffer (e.g., HEPES buffer with MgCl2 and BSA).
-
Prepare a solution of recombinant human PI3Kδ enzyme.
-
Prepare a solution of the lipid substrate (e.g., PIP2).
-
Prepare a solution of ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., Leniolisib).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer, PI3Kδ enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This can be done using a commercial kit that converts ADP to ATP, which is then detected via a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Analysis:
-
Plot the enzyme activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion and Future Perspectives
The trifluoromethylpyridine moiety has firmly established itself as a privileged scaffold in modern drug discovery. Its ability to confer enhanced metabolic stability, modulate physicochemical properties, and contribute to potent and selective target engagement makes it an invaluable tool for medicinal chemists. The successful development of drugs like Tipranavir and Leniolisib underscores the therapeutic potential of this versatile building block.
As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for innovative molecular scaffolds will continue to grow. The unique properties of trifluoromethylpyridines ensure that they will remain at the forefront of these efforts, enabling the design and development of the next generation of safe and effective medicines. Future research will likely focus on the development of novel and more efficient synthetic methods for accessing a wider diversity of trifluoromethylpyridine derivatives, as well as exploring their application in new therapeutic areas.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 10. plainlanguagesummaries.com [plainlanguagesummaries.com]
- 11. researchgate.net [researchgate.net]
- 12. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine: An Essential Building Block for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive guide details the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The presented protocol focuses on a robust and efficient method involving the direct electrophilic iodination of 2-amino-3-(trifluoromethyl)pyridine. This document provides a thorough examination of the underlying chemical principles, a detailed step-by-step experimental procedure, and expected analytical data for the final compound. The content is tailored for researchers and professionals in organic synthesis and drug discovery, offering practical insights to ensure successful and reproducible outcomes.
Introduction
This compound is a valuable intermediate characterized by a unique substitution pattern on the pyridine ring. The presence of an amino group at the 2-position, a strong electron-withdrawing trifluoromethyl group at the 3-position, and an iodine atom at the 5-position makes it a versatile scaffold for a variety of chemical transformations. Specifically, the iodine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. The trifluoromethyl group often imparts favorable properties to bioactive molecules, including increased metabolic stability and enhanced binding affinity.
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. The method described herein focuses on the direct iodination of a commercially available starting material, 2-amino-3-(trifluoromethyl)pyridine, providing a straightforward and scalable route to the desired product.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group, directing the electrophilic attack to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group, the iodination is expected to occur regioselectively at the 5-position.
Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The specific substitution pattern of the pyridine ring is crucial in defining the molecule's pharmacological profile. 5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a particularly valuable building block. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino group provides a handle for further functionalization. The iodine atom serves as a versatile reactive site for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[2][3]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids and esters. It delves into the mechanistic underpinnings of the reaction, offers guidance on optimizing reaction conditions, and provides a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[2][4] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[3][4] This is often the rate-limiting step of the reaction. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.[2]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate "ate" complex.[6][7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids or esters to achieve the highest yields.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow:
Caption: A flowchart outlining the key steps of the experimental protocol.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of recommended starting conditions and potential optimizations for the coupling of this compound.
| Parameter | Recommended Starting Conditions | Rationale and Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A versatile and commonly used catalyst. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, which can improve catalyst stability and activity.[11] |
| Base | K₂CO₃ (2.0-3.0 eq.) | A moderately strong base that is effective for a wide range of substrates. For less reactive boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation.[8] The base must be anhydrous and finely ground.[9] |
| Solvent | 1,4-Dioxane/Water (4:1) | The aqueous component is often necessary for the dissolution of the base and to facilitate the formation of the boronate complex.[5] For substrates prone to protodeboronation, anhydrous solvents like toluene or THF may be beneficial.[10] |
| Temperature | 80-100 °C | Higher temperatures generally increase the reaction rate. However, for sensitive substrates, lower temperatures may be required to minimize side reactions.[10] Microwave heating can often significantly reduce reaction times.[1] |
| Boron Reagent | Boronic Acid (1.2-1.5 eq.) | Generally more reactive than their ester counterparts.[12] However, boronic acids can be prone to decomposition.[12] For unstable boronic acids, consider using the corresponding pinacol or MIDA boronate ester, which offer enhanced stability.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Ensure an inert atmosphere is maintained throughout the reaction.- Use a fresh, high-quality catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF).[9]- Increase the reaction temperature or consider microwave irradiation.[1] |
| Protodeboronation of Boronic Acid | - Presence of water- High temperature- Inappropriate base | - Use anhydrous solvents and reagents.[10]- Employ milder reaction conditions (lower temperature, shorter reaction time).- Use a milder base (e.g., NaHCO₃).[10]- Consider using a more stable boronate ester.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[10]- Use a more electron-rich and bulky phosphine ligand to promote cross-coupling over homocoupling.[10] |
| Dehalogenation of the Pyridine | - Presence of a hydrogen source- Inefficient cross-coupling | - Optimize reaction conditions to favor the desired cross-coupling pathway.- Carefully screen the base and solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse array of substituted pyridines. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecules that are of significant interest in drug discovery and materials science. This application note provides a solid foundation for the successful implementation and optimization of this critical transformation.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction: Navigating the Challenges of Heterocyclic C-N Cross-Coupling
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1][2] Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely supplanting classical methods that often necessitate harsh conditions and offer limited substrate scope.[3][4][5][6]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging substrate: 5-iodo-3-(trifluoromethyl)pyridin-2-amine. This particular transformation presents a confluence of electronic and steric challenges inherent to electron-deficient, substituted pyridines. The electron-withdrawing trifluoromethyl group and the coordinating nature of the pyridine nitrogen and the adjacent amino group can complicate the catalytic cycle.[3][7]
Herein, we present a detailed protocol, an exploration of the underlying mechanistic principles, and a discussion of critical reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of complex nitrogen-containing heterocyclic compounds.
Mechanistic Underpinnings: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) complex.[4][8][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[5][8][10] This is often the rate-determining step.[10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex.[5][11]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) amido complex, regenerating the active Pd(0) catalyst and releasing the desired arylated amine product.[5][8]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
A simplified representation of the key steps in the palladium-catalyzed C-N bond formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine Coupling Partner | ≥98% | Commercially Available | Purify if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common, air-stable palladium precatalyst.[12] |
| XPhos | ≥98% | Commercially Available | A sterically demanding biaryl phosphine ligand.[3] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong base, handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Other solvents like dioxane or THF can also be used.[13] |
Equipment
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Reaction Setup and Execution
Diagram: Experimental Workflow
A step-by-step visual guide to the experimental procedure.
Detailed Steps:
-
Preparation: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted 3-(trifluoromethyl)pyridine-2,5-diamine.
Discussion: Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination, especially with challenging substrates, hinges on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst: While various palladium sources can be used, Pd(OAc)₂ is a convenient and cost-effective choice.[11][12] More advanced, pre-formed palladium precatalysts, such as those based on the 2-aminobiphenyl scaffold, can also offer improved reactivity and stability.[14]
-
Ligand Selection: The choice of ligand is paramount. For electron-deficient heteroaryl halides, sterically hindered and electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often superior.[3][7] These bulky ligands facilitate the reductive elimination step and can prevent the formation of inactive catalyst species.[3] For primary amines, BrettPhos has shown particular efficacy.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[15] Sodium tert-butoxide is a common choice.[13] Other bases like potassium tert-butoxide, LHMDS, or cesium carbonate can also be effective, and the choice may depend on the specific substrates and their functional group tolerance.[11][13]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used.[13] The choice of solvent can influence the solubility of the reagents and the reaction temperature. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Inappropriate ligand/base combination - Low reaction temperature | - Ensure rigorous exclusion of air and moisture. - Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). - Increase reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation of the starting material - Homocoupling of the amine | - Use a less sterically hindered ligand. - Lower the reaction temperature. - Adjust the stoichiometry of the amine. |
| Difficulty in Purification | - Residual palladium catalyst - Closely eluting byproducts | - Filter through a pad of Celite during workup. - Optimize chromatographic conditions (solvent system, gradient). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated and N-heteroarylated compounds. The protocol and guidelines presented here offer a solid foundation for the successful amination of the challenging this compound substrate. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology to a wide range of amine coupling partners, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of the 2-Amino-3-(trifluoromethyl)pyridine Scaffold
The 5-Iodo-3-(trifluoromethyl)pyridin-2-amine scaffold is a highly valuable building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of physicochemical properties imparted by its constituent functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it significantly increases lipophilicity and metabolic stability, which can enhance a drug candidate's membrane permeability and pharmacokinetic profile.[1] The pyridine ring provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets, while the 2-amino group offers an additional vector for hydrogen bonding or further synthetic elaboration.[2]
The carbon-iodine bond at the 5-position is the key handle for synthetic diversification. Aryl iodides are the most reactive of the aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for the use of mild reaction conditions.[3] This enables the efficient and modular construction of diverse compound libraries by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed, field-proven protocols for the application of this compound in several cornerstone palladium-catalyzed reactions.
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for troubleshooting and optimization. The process is generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation / Ligand Exchange: In C-C couplings like Suzuki, an organometallic coupling partner (e.g., an organoboron species) transfers its organic group to the palladium center. In C-N couplings like Buchwald-Hartwig, the amine coordinates to the palladium center, followed by deprotonation.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[5]
The electron-withdrawing -CF3 group on the pyridine ring makes the C-I bond more electron-deficient, which can facilitate the initial oxidative addition step. Conversely, the 2-amino group is a potential coordinating ligand for the palladium center, which could, in some cases, inhibit catalysis. The choice of a suitable phosphine ligand is therefore critical to stabilize the palladium intermediates and promote the desired reaction pathway over side reactions.
Experimental Workflow: A General Overview
A successful cross-coupling experiment relies on a systematic and rigorous workflow, particularly with respect to maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the operational simplicity and the commercial availability, stability, and low toxicity of the boronic acid coupling partners.[7]
Detailed Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)pyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically 4:1 to 5:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting iodo-pyridine is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[8]
Data & Optimization
| Parameter | Recommended Starting Condition | Rationale & Optimization Variables |
| Palladium Source | Pd(dppf)Cl₂ (3 mol%) | A robust, air-stable precatalyst. For challenging couplings, consider more active catalysts like SPhos Pd G3.[8] |
| Ligand | dppf (in precatalyst) | Provides good stability and activity. Other ligands like SPhos or XPhos can be screened for improved yields. |
| Base | K₂CO₃ (2.0 equiv) | A common, effective base. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially with electron-poor boronic acids.[9] |
| Solvent | Dioxane/Water (4:1) | The aqueous phase is crucial for activating the boronic acid. Other solvents like DME or Toluene can be used. |
| Temperature | 90 °C | A good starting point. Microwave heating can significantly reduce reaction times.[7] |
Mechanistic Rationale
For the Suzuki coupling, the base is critical. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which readily undergoes transmetalation with the Pd(II)-halide complex. The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[6][10]
Detailed Protocol: Synthesis of N-Aryl/Alkyl-5-amino-3-(trifluoromethyl)pyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-5 mol%) or BrettPhos (for primary amines)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube or vial.
-
Remove the tube from the glovebox, add the this compound and a stir bar.
-
Seal the vessel, and perform the evacuate/backfill cycle (3x) with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the liquid amine coupling partner. If the amine is a solid, it should be added in step 2.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[11]
-
Monitor the reaction by LC-MS. Note: The product will be significantly more polar than the starting material.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data & Optimization
| Parameter | Recommended Starting Condition | Rationale & Optimization Variables |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. Pd(OAc)₂ can also be used but requires in situ reduction.[12] |
| Ligand | XPhos (4 mol%) | A highly active, sterically hindered biaryl phosphine ligand effective for a broad range of amines.[13] |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile.[12] |
| Solvent | Toluene | A common non-polar solvent for this reaction. Dioxane or THF may also be effective. |
| Temperature | 100 °C | Necessary to drive the reaction to completion, especially with less reactive amines. |
Mechanistic Rationale & Causality
The choice of a strong, sterically hindered base like NaOtBu is crucial to deprotonate the amine without competing as a nucleophile. The bulky phosphine ligands (e.g., XPhos) serve multiple purposes: they promote the formation of a monoligated, highly reactive L-Pd(0) species, stabilize the palladium center, and accelerate the final reductive elimination step to release the product.[10] The inherent 2-amino group of the substrate can potentially coordinate to palladium; however, modern bulky ligands often outcompete this intramolecular coordination, allowing the reaction to proceed efficiently.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes, which are versatile intermediates in organic synthesis.[14][15]
Detailed Protocol: Synthesis of 5-Alkynyl-3-(trifluoromethyl)pyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, degassed)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (degassed)
Procedure:
-
Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a flame-dried Schlenk flask under an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, which can often serve as both base and co-solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours. The reaction is often rapid.
-
Monitor by TLC. A key side reaction to watch for is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Data & Optimization
| Parameter | Recommended Starting Condition | Rationale & Optimization Variables |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2 mol%) | A standard, reliable precatalyst for Sonogashira reactions. |
| Co-catalyst | CuI (4 mol%) | Crucial for the copper cycle, which forms a more reactive copper(I) acetylide intermediate.[15] |
| Base | Et₃N (2.0 equiv) | Acts as a base to deprotonate the alkyne and as an HCl scavenger. DIPA is also common. |
| Solvent | THF or DMF | Common polar aprotic solvents. Using the amine base as the solvent is also an option. |
| Temperature | Room Temp to 50 °C | Often proceeds at mild temperatures. Heating may be required for less reactive substrates. |
Dual Catalytic Cycle Rationale
The Sonogashira reaction operates via two interconnected catalytic cycles.[15] The palladium cycle proceeds as described previously. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate, which is much faster than the direct reaction of the alkyne with the palladium complex. This dual-catalyst system enables the reaction to occur under significantly milder conditions.
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
Conclusion & Outlook
This compound is a robust and versatile platform for the synthesis of complex molecules. The protocols described herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable starting points for the rapid generation of novel analogues. The key to success lies in the careful selection of the catalyst system—particularly the ligand and base—and the rigorous maintenance of an inert atmosphere. By understanding the underlying mechanistic principles, researchers can rationally troubleshoot and optimize these powerful transformations to accelerate their discovery programs.
References
- 1. 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline | 886361-00-8 | Benchchem [benchchem.com]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, 5-Iodo-3-(trifluoromethyl)pyridin-2-amine has emerged as a highly valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[3][4][5] Its unique trifluoromethylpyridine scaffold provides a privileged structural motif that can engage in specific interactions with biological targets.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its key applications, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind its use in the synthesis of next-generation therapeutics.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a key feature of this compound, imparting several desirable properties to molecules that incorporate it. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly influence the pKa of nearby functional groups and enhance the metabolic stability of the molecule by blocking sites of oxidative metabolism.[1][2] Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability.[1]
Core Applications in Drug Discovery
This compound is primarily employed as a versatile intermediate in the synthesis of substituted aminopyridines, a structural class prevalent in a wide array of biologically active compounds. The presence of an iodine atom at the 5-position and an amino group at the 2-position provides two reactive handles for the construction of diverse molecular architectures through well-established cross-coupling methodologies.
Synthesis of Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The aminopyridine core can act as a scaffold that mimics the hinge-binding motif of ATP, enabling potent and selective inhibition of specific kinases. The trifluoromethyl group can further enhance binding affinity and selectivity.
Experimental Protocols
The following protocols are provided as a guide for the two most common and powerful transformations involving this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental to the synthesis of diverse libraries of compounds for drug discovery.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 5-aryl-3-(trifluoromethyl)pyridin-2-amine derivative, a common core structure in many kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Commercial Source | >98% |
| Arylboronic Acid | Commercial Source | >97% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | Commercial Source | Catalyst Grade |
| Sodium Carbonate (Na2CO3) | Commercial Source | Anhydrous, >99.5% |
| 1,4-Dioxane | Commercial Source | Anhydrous, >99.8% |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Commercial Source | ACS Grade |
| Brine (Saturated NaCl solution) | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercial Source | ACS Grade |
| Silica Gel | Commercial Source | 230-400 mesh |
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(dppf)Cl2 (0.05 eq.).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2M aqueous solution of sodium carbonate (3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-(trifluoromethyl)pyridin-2-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.
-
Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize N-aryl- or N-alkyl-5-amino-3-(trifluoromethyl)pyridin-2-amines, which are also important scaffolds in medicinal chemistry.
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Value of the 2-Amino-3-trifluoromethyl-5-iodopyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved binding affinity and pharmacokinetic profiles.[1][2] When this group is installed on a pyridine ring—a ubiquitous heterocycle in pharmaceuticals—it creates a privileged scaffold for interacting with a multitude of biological targets.[1]
The starting material, 5-Iodo-3-(trifluoromethyl)pyridin-2-amine , represents a highly versatile and powerful building block for drug discovery. Its structure is strategically pre-functionalized for divergent synthesis:
-
The Iodide at C5: Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse carbon and heteroatom substituents. The C-I bond is sufficiently reactive to undergo coupling under mild conditions, often showing high selectivity.[3]
-
The Trifluoromethyl Group at C3: Acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine ring and providing the aforementioned benefits of fluorination.[2][4]
-
The Amine at C2: Provides a handle for further derivatization (e.g., amidation, sulfonylation) and critically modulates the electronic properties of the scaffold, influencing the outcomes of cross-coupling reactions.
This guide provides detailed protocols and expert insights into leveraging this building block through three cornerstone reactions in modern synthesis: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds to Access Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl structures, which are central motifs in numerous classes of therapeutics, including kinase inhibitors and GPCR modulators.
Expertise & Causality: Why This Protocol Works
The successful coupling of an electron-deficient heteroaryl halide like this compound requires careful selection of catalyst, ligand, and base to outcompete common side reactions.
-
Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ can be sluggish. We employ a pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos). This combination facilitates rapid oxidative addition to the C-I bond and promotes the reductive elimination step.[5] The ligand's steric bulk helps prevent the formation of inactive palladium dimers and stabilizes the active monoligated Pd(0) species.
-
Base Selection: Heteroaromatic boronic acids are notoriously prone to protodeboronation (replacement of the boronic acid with a hydrogen atom), a side reaction accelerated by strong bases and water.[5] We use potassium phosphate (K₃PO₄), a moderately weak base that effectively promotes transmetalation while minimizing this undesired pathway.
-
Solvent System: A mixture of 1,4-dioxane and water is used. While anhydrous conditions can sometimes be beneficial, a small amount of water is often necessary to solubilize the inorganic base and facilitate the hydrolysis of the boronate ester to the active boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: A Deep Dive into the Sonogashira Coupling of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[3][4][5] The synthesis of complex heterocyclic scaffolds is of particular interest in drug discovery, and 5-iodo-3-(trifluoromethyl)pyridin-2-amine serves as a valuable building block. Its unique electronic properties—an electron-withdrawing trifluoromethyl group and an electron-donating amino group on a pyridine ring—present both opportunities and challenges in its synthetic transformations. This guide provides an in-depth analysis of the reaction mechanism and a detailed protocol for the Sonogashira coupling of this specific substrate.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][6][7] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: The Engine of the Reaction
The palladium cycle is where the key C-C bond-forming events occur.[7] It is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl iodide. This is often the rate-determining step of the overall reaction.[8] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this step.[9][10] The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the carbon attached to the iodine, facilitating this oxidative addition. The product of this step is a square planar Pd(II) complex.[4][11]
-
Transmetalation: In this step, the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[1][4] This regenerates the copper catalyst and forms a new Pd(II)-alkynyl complex.[1] The precise mechanism of this step can be influenced by the ligands on the palladium and the nature of the base.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex. This step forms the desired C(sp²)-C(sp) bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][6]
The Copper Cycle: Activating the Alkyne
The copper cycle's primary role is to activate the terminal alkyne for its transfer to the palladium center.[7]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.[4][6] This coordination increases the acidity of the terminal proton of the alkyne.[8]
-
Deprotonation: A base, typically an amine, then deprotonates the activated alkyne to form a copper acetylide intermediate.[6][12] The choice of base is critical and can significantly impact the reaction's efficiency.[12]
The interplay between these two cycles is crucial for a successful Sonogashira coupling.
Visualizing the Catalytic Cycles
To better illustrate the intricate dance of catalysts and reagents, the following diagrams depict the palladium and copper catalytic cycles.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be necessary depending on the specific terminal alkyne used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify if necessary. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Handle in a glovebox or under inert gas. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Use a fresh bottle; can degrade over time.[9] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Degas before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Degas before use. |
| Schlenk flask | - | - | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | - |
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).[3]
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide.[3] Follow this with the addition of anhydrous, degassed triethylamine (TEA, 2-5 eq.).[3] The amine base is crucial for deprotonating the alkyne.[9]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.[3]
-
Filter the mixture through a pad of Celite to remove the catalyst residues.[3]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizing the Experimental Workflow
Caption: A general experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; poor quality reagents; insufficient degassing. | Use fresh, high-purity catalysts and reagents.[9] Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere.[9] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Some evidence suggests certain solvents like THF may promote palladium black formation; consider alternative solvents like dioxane if issues persist.[9][13] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | This is an undesired side reaction.[1] Rigorous degassing and maintaining an inert atmosphere are critical to minimize this.[9] Copper-free Sonogashira conditions can also be explored to avoid this issue.[1][9] |
| Reaction Stalls | Substrate or product inhibition. | Consider a higher catalyst loading or a different ligand system. Bulky, electron-rich phosphine ligands can sometimes improve efficiency.[4] |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing novel substituted pyridines, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of the dual catalytic mechanism, careful selection of high-purity reagents, and adherence to anhydrous and anaerobic conditions are the cornerstones of a successful reaction. The provided protocol serves as a comprehensive guide for researchers to leverage this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: One-Pot Synthesis of Fused Pyrido[2,3-b]indoles from 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of highly functionalized, trifluoromethyl-substituted pyrido[2,3-b]indoles, also known as α-carbolines. Leveraging the unique reactivity of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine, this protocol details a palladium-catalyzed tandem Sonogashira coupling and intramolecular annulation sequence. This efficient, one-pot methodology offers significant advantages in terms of operational simplicity, atom economy, and rapid access to complex heterocyclic scaffolds that are of profound interest in medicinal chemistry and drug discovery. We will explore the mechanistic rationale, provide a detailed experimental protocol, and discuss the significance of this synthetic strategy for the generation of novel molecular entities.
Introduction: The Strategic Importance of Trifluoromethylated Fused Heterocycles
Nitrogen-containing fused heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrido[2,3-b]indole (or α-carboline) scaffold is a privileged structure known for its diverse pharmacological activities. The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, methods for the efficient construction of trifluoromethylated heterocycles are in high demand within the drug development community.
This compound is a versatile building block, primed for complex molecule synthesis. The presence of three key functional groups—an amino group, an iodo substituent, and a trifluoromethyl group—on a pyridine core allows for a range of chemical transformations. The ortho-relationship of the amino and iodo groups is particularly advantageous for tandem reactions, where an initial cross-coupling at the iodo position is followed by a subsequent cyclization involving the amino group.
This guide focuses on a one-pot, palladium-catalyzed process that combines a Sonogashira cross-coupling reaction with an intramolecular cyclization. This powerful sequence enables the direct synthesis of complex pyrido[2,3-b]indoles from readily available terminal alkynes, providing a streamlined and efficient alternative to multi-step linear syntheses.[2][3]
Reaction Principle: A Tandem Catalytic Cascade
The core of this one-pot synthesis is a palladium-catalyzed domino reaction. The process is initiated by a Sonogashira cross-coupling of the aryl iodide (this compound) with a terminal alkyne. This step, which typically utilizes a palladium catalyst and a copper(I) co-catalyst, forms a C(sp²)-C(sp) bond, generating a 2-amino-5-(alkynyl)pyridine intermediate.[4][5]
Crucially, this intermediate is not isolated. Instead, under the reaction conditions, it undergoes a subsequent intramolecular cyclization (annulation). The amino group attacks the newly installed alkyne, leading to the formation of the fused indole ring system. This tandem approach in a single reaction vessel enhances efficiency by minimizing purification steps and reducing solvent waste.
The overall transformation can be depicted as follows:
Caption: One-pot tandem Sonogashira coupling and annulation workflow.
Detailed Application Protocol
This protocol describes a general procedure for the one-pot synthesis of 8-(trifluoromethyl)pyrido[2,3-b]indoles. Researchers should optimize conditions for specific substrates.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1227581-25-6 | Major vendors | Starting material. |
| Phenylacetylene | 536-74-3 | Major vendors | Representative terminal alkyne. |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Major vendors | Palladium catalyst. |
| CuI (Copper(I) iodide) | 7681-65-4 | Major vendors | Co-catalyst. |
| Triethylamine (TEA) | 121-44-8 | Major vendors | Base and solvent. Must be dry. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Major vendors | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major vendors | For workup and chromatography. |
| Hexanes | 110-54-3 | Major vendors | For chromatography. |
3.2. Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
3.3. Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 290 mg).
-
Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.06 mmol, 11.5 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir the mixture for 5 minutes to ensure dissolution and mixing.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure pyrido[2,3-b]indole product.
-
3.4. Expected Results & Characterization
The reaction with phenylacetylene is expected to yield 2-phenyl-8-(trifluoromethyl)-9H-pyrido[2,3-b]indole. The yield and purity will vary depending on the specific alkyne used and the optimization of reaction conditions.
| Product Name | Representative Yield | Physical Appearance |
| 2-Phenyl-8-(trifluoromethyl)-9H-pyrido[2,3-b]indole | 75-85% | Off-white to yellow solid |
| 2-Butyl-8-(trifluoromethyl)-9H-pyrido[2,3-b]indole | 65-75% | Pale yellow solid |
| 2-(4-Methoxyphenyl)-8-(trifluoromethyl)-9H-pyrido[2,3-b]indole | 70-80% | Yellow solid |
Characterization data for novel compounds should be obtained via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Insights: The Palladium Catalytic Cycles
The one-pot synthesis proceeds through two interconnected palladium-catalyzed cycles. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Mechanistic pathway of the tandem Sonogashira-annulation reaction.
-
Sonogashira Coupling Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of the pyridylamine to form a Pd(II) complex.
-
Transmetalation: The terminal alkyne reacts with CuI to form a copper acetylide, which then transmetalates with the Pd(II) complex, replacing the iodide.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex reductively eliminate, forming the C-C bond of the 2-amino-5-(alkynyl)pyridine intermediate and regenerating the Pd(0) catalyst.[4]
-
-
Intramolecular Annulation:
-
The generated alkynylpyridine intermediate, in the presence of the base and heat, undergoes a nucleophilic attack from the ortho-amino group onto the alkyne. This 6-endo-dig cyclization is followed by tautomerization to yield the final aromatic pyrido[2,3-b]indole product.
-
Troubleshooting and Optimization
-
Low Yield: If yields are low, ensure all reagents and solvents are strictly anhydrous and degassed. The presence of oxygen can deactivate the Pd(0) catalyst. Consider screening different palladium catalysts (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos) or bases (e.g., Cs₂CO₃).
-
Incomplete Reaction: If starting material remains, increasing the reaction temperature or time may be necessary. For less reactive alkynes, a more forcing condition might be required.
-
Side Product Formation: Homocoupling of the terminal alkyne (Glaser coupling) can be a competing side reaction. This is often minimized by ensuring an inert atmosphere and using the appropriate ratio of copper co-catalyst.
Conclusion
The described one-pot tandem Sonogashira coupling and annulation reaction is a powerful and efficient method for synthesizing valuable 8-(trifluoromethyl)pyrido[2,3-b]indoles from this compound. This protocol offers significant advantages for medicinal chemistry and drug discovery programs by enabling rapid access to diverse and complex heterocyclic libraries. The operational simplicity and high atom economy make this an attractive strategy for modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the purification of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging molecule. The unique combination of a basic amine, an electron-withdrawing trifluoromethyl group, and a bulky iodo substituent presents specific hurdles in achieving high purity. This document provides in-depth, experience-based answers to common questions and a troubleshooting guide for issues encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges stem from the molecule's chemical properties:
-
Basic Amine Group: The 2-amino group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1][2][3]
-
Electron-Withdrawing Groups: The trifluoromethyl group is strongly electron-withdrawing, which can affect the overall polarity and stability of the molecule.[4]
-
Potential for Degradation: Halogenated pyridines, particularly those with electron-withdrawing groups, can be sensitive to acidic conditions, light, and prolonged exposure to silica gel.[3]
Q2: What is a good starting point for a TLC solvent system?
A good starting point for developing a TLC method is a mixture of a non-polar and a polar solvent. For this compound, a gradient of ethyl acetate (EtOAc) in hexanes is recommended.
-
Initial Screening: Begin with a 20:80 (v/v) mixture of EtOAc in hexanes.
-
Optimization: Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound. This Rf range typically translates well to a successful column separation.
-
Modifier Addition: Due to the basicity of the amine, you will likely observe streaking. To mitigate this, add 0.5-1% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to the TLC developing chamber.[1][3][5] This deactivates the acidic sites on the silica plate, resulting in sharper spots.
Q3: Which stationary phase is best for this purification?
Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the issues mentioned in Q1, its surface must be deactivated.
-
Standard Silica Gel (with modifier): This is the most cost-effective option. The mobile phase must be modified with a base like triethylamine to prevent issues.[1][2]
-
Amine-Functionalized Silica Gel: This is an excellent, albeit more expensive, alternative. The stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with the basic analyte. This often leads to sharper peaks and better separation without the need for a mobile phase modifier.[1][2]
-
Neutral Alumina: In some cases, neutral alumina can be used as an alternative to silica gel for purifying basic compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: The product is streaking or tailing badly on the column, leading to poor separation.
-
Root Cause: This is the most common issue and is almost always caused by the strong interaction between the basic amine of your product and the acidic silanol groups on the silica gel surface.[2][3] This leads to a non-ideal equilibrium during elution, causing the compound band to spread.
-
Solutions:
-
Add a Basic Modifier to the Eluent: This is the primary solution. Incorporate 0.5-2% (v/v) of triethylamine (TEA) into your entire mobile phase (both the low-polarity and high-polarity solvents). The TEA will compete with your product for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute in a sharp band.[1][3][5]
-
Use Amine-Functionalized Silica: As mentioned in the FAQs, this specialty silica provides a basic surface, preventing the acid-base interaction from the start. It often allows for purification with a simple hexane/EtOAc gradient without any additives.[2]
-
Check Compound Load: Overloading the column can exacerbate tailing. As a rule of thumb, the amount of crude material should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).
-
Problem 2: The product is not eluting from the column, or the yield is very low.
-
Root Cause: This is an extreme case of the interaction described in Problem 1. Your compound is irreversibly adsorbed onto the silica gel. It can also be a sign of product degradation on the column.
-
Solutions:
-
Flush the Column with a Highly Polar, Basic Mixture: If you suspect the product is stuck, try flushing the column with a 5-10% solution of methanol in dichloromethane (DCM) containing 1-2% TEA or ammonium hydroxide. This highly polar, basic mixture can displace the strongly bound product.
-
Pre-treat the Silica Gel: Before running the column, you can pre-treat the silica by flushing it with your starting eluent (e.g., 98:2 Hexane:EtOAc) containing 1% TEA. This ensures all acidic sites are neutralized before the compound is loaded.
-
Use an Alternative Stationary Phase: If irreversible binding is a persistent issue, switching to neutral alumina or amine-functionalized silica is strongly recommended.[1]
-
Problem 3: The purified product is colored (yellow/brown), but the starting material was off-white.
-
Root Cause: This indicates product degradation. Aromatic amines, especially halogenated ones, can be sensitive to oxidation. This process can be accelerated by the acidic environment of silica gel and exposure to air and light.[3]
-
Solutions:
-
Minimize Exposure to Light: Protect your column from light by wrapping it in aluminum foil. Collect fractions in amber vials if possible.[3]
-
Use High-Purity, Degassed Solvents: Solvents can contain peroxides or dissolved oxygen that promote oxidation. Using freshly distilled or sparged solvents can help.
-
Work Quickly: Do not let the crude material sit on the silica gel for an extended period before starting the elution. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
-
Consider a Final Recrystallization Step: If a colored impurity persists, a final recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/EtOAc) can be an effective way to remove it.
-
// Node Definitions start [label="Troubleshooting:\nPoor Separation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Causes cause1 [label="Root Cause 1:\nStrong Analyte-Silica Interaction\n(Acidic Silanols)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Root Cause 2:\nColumn Overload", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Root Cause 3:\nInappropriate Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1a [label="Solution 1A:\nAdd Basic Modifier to Eluent\n(e.g., 0.5-2% Triethylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution 1B:\nUse Amine-Functionalized Silica Gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Solution 2:\nReduce Sample Load\n(1-2% of Silica Mass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution 3:\nRe-optimize TLC\n(Target Rf = 0.2-0.3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2, cause3}; cause1 -> {sol1a, sol1b} [label="Primary Solutions"]; cause2 -> sol2; cause3 -> sol3; } endomd
Recommended Purification Protocol
This protocol provides a reliable starting point for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Prepare two solvent mixtures. For a 1 L stock of each:
-
Solvent A (Low Polarity): 950 mL Hexanes + 50 mL Ethyl Acetate + 10 mL Triethylamine (TEA).
-
Solvent B (High Polarity): 600 mL Hexanes + 400 mL Ethyl Acetate + 10 mL Triethylamine (TEA).
-
-
Ensure both solvent mixtures are thoroughly mixed.
2. Column Packing:
-
Choose an appropriately sized glass column.
-
Wet-pack the column with standard silica gel (230-400 mesh) using Solvent A. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally results in better band sharpness.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with Solvent A.
-
Gradually increase the polarity by slowly adding Solvent B to your solvent reservoir, creating a gradient. The optimal gradient will depend on the separation observed on your TLC plate.
-
Collect fractions and monitor them using TLC. Use a TLC stain like potassium permanganate or visualization under UV light to identify fractions containing your product.[6]
5. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note: Triethylamine is volatile and should co-evaporate with the solvent.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Cost-effective and widely available.[7] |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Provides good resolving power for moderately polar compounds.[5] |
| Mobile Phase Modifier | 0.5 - 2% (v/v) Triethylamine | Neutralizes acidic silica sites, preventing peak tailing and product loss.[1][2] |
| TLC Rf Target | 0.2 - 0.3 | Optimal range for good separation on a column. |
| Sample Loading | Dry Loading (adsorbed onto silica) | Promotes a narrow starting band and improves resolution.[1] |
| Column Loading Capacity | 1-2% (Crude Mass / Silica Mass) | Prevents overloading, which can cause band broadening and poor separation. |
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Suzuki Reaction Conditions for 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-deficient and potentially coordinating substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the success and efficiency of your synthetic endeavors.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses common issues encountered during the Suzuki coupling of this compound, providing a systematic approach to diagnosing and resolving them.
Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a frequent issue, often stemming from the unique electronic and structural characteristics of this substrate. The primary culprits are typically related to catalyst inhibition and suboptimal reaction conditions.
Root Cause Analysis and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a well-documented challenge with aminopyridine substrates.[4][5]
-
Solution 1: Ligand Selection: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1] Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos).[1][2][5][6] These ligands promote the desired catalytic cycle by sterically hindering the coordination of the pyridine nitrogen and increasing the electron density on the palladium center, which facilitates oxidative addition.[7][8]
-
Solution 2: Catalyst Precursor: Use a pre-formed, air-stable palladium(II) precatalyst that readily forms the active Pd(0) species. G2, G3, or G4 palladacycle precatalysts are excellent choices as they are designed for challenging couplings.
-
-
Ineffective Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be sluggish. This step is highly dependent on the choice of base.[7][9][10]
-
Solution: Base Screening: A weak base may not be sufficient to activate the boronic acid or ester.[1] Stronger, non-nucleophilic bases are often required. A systematic screening of bases is recommended.
-
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often a good starting point for challenging couplings.[1][2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Can be beneficial for difficult substrates.[11] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common choice, often used with aqueous solvent systems.[12] |
| KF | Weak | Dioxane, THF | Can be effective, especially when base-sensitive functional groups are present.[2][9] |
-
Poor Solubility: The starting materials or the palladium complex may have limited solubility in the chosen solvent, impeding the reaction rate.
-
Solution: Solvent Selection: Screen a range of solvents. While ethereal solvents like dioxane and THF are common, aromatic hydrocarbons like toluene or polar aprotic solvents such as DMF might offer better solubility and higher reaction temperatures.[13] A mixture of an organic solvent with water is also a common practice to dissolve the inorganic base.[13][14]
-
Below is a troubleshooting workflow to systematically address low conversion issues.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Question 2: My reaction is producing significant byproducts, mainly homocoupling of the boronic acid and dehalogenation of my starting material. How can I suppress these side reactions?
Answer:
The formation of byproducts such as the homocoupling of the boronic acid and dehalogenation of the this compound are common pitfalls. These side reactions compete with the desired cross-coupling pathway and reduce the overall yield.
Minimizing Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[13][15]
-
Strict Exclusion of Oxygen: This is the most critical factor.[1]
-
Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried to remove adsorbed water and oxygen.
-
Degassing: Degas all solvents and aqueous solutions rigorously. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Preventing Dehalogenation:
Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[13]
-
Optimize Reaction Conditions:
-
Base Selection: Some bases can be more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening other bases.
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvent impurities can act as hydride sources.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Question 3: I am observing protodeboronation of my boronic acid. What causes this and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid by a proton source (like water), which removes the boronic acid from the productive catalytic cycle.[1][16] This is a particularly relevant issue for electron-deficient heteroaryl boronic acids.[17]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water as a co-solvent to dissolve the base, excessive water can promote protodeboronation.[1] If this side reaction is significant, switching to strictly anhydrous conditions may be necessary. Ensure your solvents and base are thoroughly dried.
-
Choice of Boron Reagent: Boronic esters, such as pinacol boronate esters (Bpin), are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[13] If you are using a boronic acid, consider converting it to the pinacol ester.
-
Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, a weaker base like potassium fluoride (KF) under anhydrous conditions can be beneficial.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for this specific substrate?
A1: For a challenging substrate like this compound, it is advisable to start with a modern, highly active catalyst system. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5] Alternatively, using a pre-formed palladacycle precatalyst like SPhos-Pd-G3 is highly recommended as it offers high stability and activity.[4]
Q2: How do the trifluoromethyl and amino groups on the pyridine ring affect the reaction?
A2: These two groups have opposing electronic effects. The trifluoromethyl group is strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle.[13] However, the amino group is electron-donating and, more importantly, its basic lone pair can coordinate to the palladium catalyst, potentially inhibiting it.[1][3] The key to success is to use a catalyst system (specifically the ligand) that is robust enough to overcome this inhibition while taking advantage of the activated C-I bond.[4][5]
Q3: What is the general reactivity trend for the halide in a Suzuki reaction?
A3: The general reactivity trend for the organic halide (R-X) in the oxidative addition step is I > Br > OTf >> Cl.[7] Your substrate, being an iodo-pyridine, has the most reactive leaving group, which is advantageous.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted heating can be very effective for Suzuki-Miyaura couplings, often leading to significantly reduced reaction times and improved yields.[18] It is an excellent technique to explore during the optimization phase, especially if conventional heating methods result in slow or incomplete reactions.
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for each specific boronic acid partner.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium precatalyst (1-3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a series of steps involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may be encountered during the synthesis, ensuring a higher success rate and purity of the final product.
Introduction to the Synthesis
The synthesis of this compound typically involves the electrophilic iodination of 3-(trifluoromethyl)pyridin-2-amine. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS), often in the presence of an acid catalyst.
The reaction is generally robust, but like any chemical transformation, it is not without its potential pitfalls. The formation of side products can complicate purification and reduce the overall yield. This guide will walk you through the most common issues, their underlying causes, and provide field-proven solutions.
Troubleshooting Guide
Problem 1: Low Conversion to the Desired Product
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-(trifluoromethyl)pyridin-2-amine.
Potential Causes & Solutions:
-
Insufficient Electrophilicity of the Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough to iodinate the pyridine ring efficiently, even with the activating amino group.[1]
-
Solution: Employ a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) is a highly effective reagent for the iodination of electron-rich heterocycles.[2][3] Activating NIS with a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA), can further enhance its reactivity.[4]
-
-
Inadequate Reaction Conditions: The reaction may be too slow at the chosen temperature or the reaction time may be insufficient.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC or LC-MS. Extending the reaction time can also drive the reaction to completion. However, be cautious of potential side product formation at higher temperatures.
-
-
Decomposition of the Iodinating Agent: N-Iodosuccinimide can be sensitive to moisture and light, leading to its decomposition and a reduction in its effective concentration.[5]
-
Solution: Ensure that the reaction is carried out under anhydrous conditions and protected from light. Use freshly opened or properly stored NIS. The quality of the NIS can be checked by ¹H NMR for the presence of succinimide, a common degradation product.[5]
-
Problem 2: Formation of a Di-iodinated Side Product
Symptom: A significant spot or peak corresponding to a di-iodinated product, likely 3,5-diiodo-3-(trifluoromethyl)pyridin-2-amine, is observed in the crude reaction mixture analysis.
Potential Causes & Solutions:
-
Over-activation of the Pyridine Ring: The amino group strongly activates the pyridine ring, making it susceptible to a second iodination.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of NIS. A slow, portion-wise addition of the iodinating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thus minimizing the chance of a second iodination.
-
-
Prolonged Reaction Time or Elevated Temperature: Forcing the reaction to completion with excessive heat or time can lead to the formation of the di-iodinated byproduct.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. It is often preferable to have a small amount of unreacted starting material, which is easier to separate from the desired product than the di-iodinated species.
-
Problem 3: Presence of Colored Impurities in the Final Product
Symptom: The isolated product is off-color (e.g., yellow, brown, or pink) even after initial purification.
Potential Causes & Solutions:
-
Formation of Molecular Iodine (I₂): Decomposition of the iodinating agent or side reactions can generate elemental iodine, which is intensely colored.
-
Solution: During the work-up, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual iodine to colorless iodide ions.
-
-
Oxidation of the Aminopyridine: Aminopyridines can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification by column chromatography on silica gel, potentially with a small amount of triethylamine in the eluent, can help to remove polar, colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the iodination of 3-(trifluoromethyl)pyridin-2-amine?
A1: The iodination is expected to be highly regioselective for the 5-position. The amino group at C2 is a strong ortho-, para-director. In the case of the pyridine ring, this directs electrophilic substitution to the 3- and 5-positions. The 3-position is already substituted with a trifluoromethyl group, which is deactivating. Therefore, the incoming electrophile will preferentially attack the electron-rich 5-position.
Q2: Can I use other iodinating agents besides NIS?
A2: Yes, other electrophilic iodinating agents can be used. Iodine monochloride (ICl) is a potent iodinating agent. However, it is a corrosive liquid and can sometimes lead to the incorporation of chlorine as a byproduct. A mixture of an iodide salt (like KI) and an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide) can also generate an electrophilic iodine species in situ. However, for laboratory-scale synthesis, NIS offers a good balance of reactivity, selectivity, and ease of handling.
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. To prevent streaking of the basic amine product on the silica gel, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for further purification of the isolated solid.
Q4: How can I confirm the structure of my product and identify any side products?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful iodination at the 5-position will result in the disappearance of the proton signal at that position and a change in the coupling patterns of the remaining aromatic protons.
-
¹³C NMR: The carbon atom bearing the iodine will show a characteristic downfield shift.
-
¹⁹F NMR: The trifluoromethyl group should show a singlet, and its chemical shift should be consistent with the structure.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product and help in identifying the mass of any side products, such as the di-iodinated species.
-
Infrared (IR) Spectroscopy: The spectrum should show characteristic peaks for the N-H stretches of the primary amine and the C-F stretches of the trifluoromethyl group.
Experimental Workflow & Data Presentation
Illustrative Synthetic Protocol
The following is a general, illustrative protocol for the synthesis of this compound. This is a representative procedure and may require optimization for specific laboratory conditions and scales.
Reaction Scheme:
Caption: General reaction scheme for the iodination of 3-(trifluoromethyl)pyridin-2-amine.
Step-by-Step Methodology:
-
To a solution of 3-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add N-Iodosuccinimide (1.05 eq.) in one portion.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |
| Starting Material: 3-(Trifluoromethyl)pyridin-2-amine | C₆H₅F₃N₂ | 162.11 | ~8.2 (d, 1H), ~6.7 (d, 1H), ~5.0 (br s, 2H) |
| Product: this compound | C₆H₄F₃IN₂ | 288.01 | ~8.3 (s, 1H), ~7.8 (s, 1H), ~5.2 (br s, 2H) |
| Side Product: 3,5-Diiodo-3-(trifluoromethyl)pyridin-2-amine | C₆H₃F₃I₂N₂ | 413.91 | ~8.5 (s, 1H), ~5.5 (br s, 2H) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction
Welcome to the technical support guide for the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine (CAS No. 911112-05-5). This molecule is a crucial building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties imparted by the trifluoromethyl, iodo, and amino substituents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental challenges. We will provide in-depth, field-proven insights based on established chemical principles to ensure your success.
Core Synthesis Reaction
The most reliable and common route to synthesize this compound is through the direct electrophilic iodination of its precursor, 3-(trifluoromethyl)pyridin-2-amine.
Caption: General reaction scheme for the synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to provide a solid foundation for your experimental work.
Q1: What is the recommended starting material and iodinating agent for this synthesis?
A1: The required starting material is 3-(trifluoromethyl)pyridin-2-amine . The recommended iodinating agent is N-Iodosuccinimide (NIS) .[1][2][3] NIS is a mild and effective electrophilic iodinating reagent that is generally easier to handle and more selective than harsher alternatives like iodine monochloride (ICl) or molecular iodine with an oxidant, especially for moderately deactivated systems.[4]
Q2: How do the existing substituents (–NH₂ and –CF₃) direct the iodination to the 5-position?
A2: The regioselectivity of this electrophilic aromatic substitution is a result of the combined electronic effects of the amino (–NH₂) and trifluoromethyl (–CF₃) groups.
-
Amino Group (–NH₂): This is a powerful activating, ortho-, para-directing group due to its ability to donate electron density into the pyridine ring via resonance. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5).
-
Trifluoromethyl Group (–CF₃): This is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
-
Combined Effect: The –NH₂ group at position 2 activates the ring, making the substitution possible. It directs the incoming electrophile (I⁺) to positions 3 and 5. However, position 3 is already occupied by the –CF₃ group. Therefore, the substitution occurs exclusively at the available, activated para-position, which is C5. The pyridine nitrogen itself is deactivating, further disfavoring substitution at C4 and C6.[5]
Q3: What are the critical safety precautions for this reaction?
A3: Standard laboratory safety protocols should be followed. Key hazards include:
-
N-Iodosuccinimide (NIS): Can cause skin and eye irritation. It is an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[3]
-
Solvents: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are common solvents. ACN is flammable and toxic. DMF is a reproductive hazard. Both should be handled in a well-ventilated fume hood.
-
Work-up: Quenching with sodium thiosulfate is often required to remove excess iodine, which can be an irritant.
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion of the starting material, 3-(trifluoromethyl)pyridin-2-amine. What are the likely causes?
A: Low conversion is a common issue that can typically be traced back to reagent quality or reaction conditions.
-
Cause 1: Impure N-Iodosuccinimide (NIS).
-
Explanation: NIS can decompose over time, especially if exposed to light or moisture, appearing as a brownish or orange solid instead of white/off-white.[6] Decomposed NIS has reduced electrophilic iodine content, leading to incomplete reactions.
-
Solution: Use a fresh, high-purity bottle of NIS. If you suspect decomposition, you can perform a quick wash: dissolve the NIS in a minimal amount of solvent (like acetonitrile), wash with a small amount of aqueous sodium thiosulfate to remove free iodine, dry the organic layer, and evaporate to recover cleaner NIS. For rigorous purification, recrystallization from a dioxane/CCl₄ (or a safer alternative like chloroform/heptane) can be performed.[6]
-
-
Cause 2: Insufficient Activation.
-
Explanation: While the amino group is activating, the combined deactivating effects of the pyridine nitrogen and the -CF₃ group make the ring electron-deficient. In some cases, the reaction may be sluggish.
-
Solution: The addition of a catalytic amount of an acid can activate the NIS, making it a more potent electrophile.[2][7] A gentle Brønsted acid like trifluoroacetic acid (TFA) is often effective.
-
-
Cause 3: Incorrect Solvent Choice.
-
Explanation: The solvent plays a crucial role in solubilizing the reagents and mediating the reaction.
-
Solution: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent first choices. If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, but be aware that it can be harder to remove during work-up.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing a significant amount of a dark, tar-like material, and my product is difficult to isolate. What is causing this?
A: The formation of dark, insoluble materials often points to oxidation or degradation of the starting material or product, a common issue with electron-rich anilines and aminopyridines.[4]
-
Cause: Oxidation.
-
Explanation: The amino group is susceptible to oxidation, which can be exacerbated by trace impurities or exposure to air and light, leading to polymerization and decomposition.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degas Solvents: Before use, degas the solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent photo-induced degradation.
-
-
Q: My mass spectrometry results indicate the presence of a di-iodinated product. How can I suppress its formation?
A: Over-iodination occurs when the product, this compound, which is still an activated aromatic ring, reacts with a second equivalent of NIS.
-
Cause: Incorrect Stoichiometry or High Reactivity.
-
Explanation: Using an excess of NIS or running the reaction for too long can promote a second iodination.
-
Solution:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of NIS (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent. This may result in some unreacted starting material, but it is often easier to separate than the di-iodinated byproduct.
-
Slow Addition: Add the NIS solution dropwise over a period of 30-60 minutes rather than all at once. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-iodination.
-
Lower Temperature: Run the reaction at 0 °C instead of room temperature. This will decrease the overall reaction rate and significantly improve selectivity for the mono-iodinated product.[4]
-
-
Issue 3: Purification Challenges
Q: What is the recommended method for purifying the final product?
A: Both column chromatography and recrystallization are viable, depending on the scale and impurity profile.
-
For Small Scale (<5g) or Difficult Separations:
-
Method: Flash column chromatography on silica gel is the most effective method.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The starting material is more polar than the mono-iodinated product.
-
Tip: The succinimide byproduct from NIS is polar and will usually remain at the baseline or wash out with highly polar solvents.
-
-
For Large Scale (>5g) or Crystalline Products:
-
Method: Recrystallization is more economical and scalable.
-
Solvent System: A common system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Q: The starting material and product have very similar Rf values on TLC. How can I improve separation?
A: Poor separation on silica gel is common for structurally similar compounds.
-
Solution 1: Modify the Mobile Phase. Add a small amount of a different solvent to the eluent system to alter selectivity. For example, adding 1-2% dichloromethane or a tertiary amine like triethylamine (if the compounds are basic) to your hexane/ethyl acetate system can sometimes dramatically improve separation.
-
Solution 2: Use a Different Stationary Phase. If silica is not effective, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica for chromatography.
Part 3: Experimental Protocol & Data
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis. Researchers should optimize based on their specific setup and observations.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(trifluoromethyl)pyridin-2-amine (1.0 eq.).
-
Add anhydrous acetonitrile (ACN) to create a 0.2 M solution. Stir until the starting material is fully dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.05 eq.) in a minimal amount of anhydrous ACN.
-
Add the NIS solution dropwise to the stirred, cooled solution of the aminopyridine over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.
-
Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The product should be less polar (higher Rf) than the starting material.
-
-
Work-up and Quenching:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x) to quench any remaining iodine/NIS. The organic layer should become colorless.
-
Wash with saturated aqueous sodium bicarbonate (1 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to afford this compound as a solid.
-
Data Summary: Impact of Reaction Parameters
The following table summarizes key variables and their expected impact on the reaction outcome.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Good to Excellent | High | Mild, selective, and generates a water-soluble byproduct. |
| Iodine (I₂) + Oxidant | Variable | Moderate to Low | Harsher conditions, can lead to side reactions and lower selectivity.[9] | |
| Temperature | 0 °C to RT | Good | High | Minimizes the formation of di-iodinated byproduct.[4] |
| > 50 °C | Potentially Higher | Low | Increases reaction rate but significantly promotes over-iodination and degradation. | |
| Stoichiometry (NIS) | 1.0 - 1.1 eq. | Optimal | Good | Ensures complete conversion of the limiting reagent. |
| > 1.2 eq. | Decreased (desired product) | Low | Significant formation of di-iodinated byproduct. | |
| Acid Catalyst (TFA) | 0.1 eq. | May Increase | Generally Unchanged | Activates NIS for a faster reaction with deactivated substrates.[2][7] |
Part 4: Visualization Workflows
Troubleshooting Flowchart for Low Yield
This diagram provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in the Functionalization of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the functionalization of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of achieving regioselective functionalization. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Understanding the Reactivity of this compound
The regioselectivity of reactions involving this compound is governed by a complex interplay of electronic and steric effects from its three key substituents. A thorough understanding of these influences is critical for predicting and controlling reaction outcomes.
The pyridine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene.[1] Let's dissect the influence of each substituent:
-
2-Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). As a powerful activating group, it directs incoming electrophiles to the ortho and para positions (C3 and C5). In the context of this molecule, it strongly activates the C5 position for electrophilic attack, although the presence of iodine at this position makes electrophilic aromatic substitution less likely than cross-coupling. The amino group can also act as a directing group in certain transition metal-catalyzed reactions.[2]
-
3-(Trifluoromethyl) Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the strong inductive effect (-I effect) of the three fluorine atoms. It is a deactivating group and a meta-director for electrophilic aromatic substitution. In this molecule, it deactivates the entire ring, particularly the positions ortho and para to it (C2, C4, and C6), and directs incoming electrophiles to the C5 position.
-
5-Iodo Group (-I): The iodine atom is the primary site for transition metal-catalyzed cross-coupling reactions. The Carbon-Iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive leaving group in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][4]
The following diagram illustrates the combined electronic influences on the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), which position is expected to react?
A1: The reaction will overwhelmingly occur at the C5 position . The Carbon-Iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than a C-H bond. The high reactivity of aryl iodides compared to other halides or C-H bonds is a well-established principle in cross-coupling chemistry.[3][4]
Q2: Can the amino group interfere with the cross-coupling reaction?
A2: Yes, the 2-amino group can potentially interfere in several ways:
-
Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. This can sometimes be mitigated by using bulky phosphine ligands that sterically hinder this interaction.
-
Side Reactions: In Suzuki couplings, primary amines can sometimes cause deboronation of the boronic acid partner.[5] Careful selection of the base is crucial; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases when the substrate itself is an amine.
-
N-Arylation: In Buchwald-Hartwig reactions, if the substrate is intended to couple with another amine, self-coupling or oligomerization can be a potential side reaction, though this is less common with a pre-existing amino group on the aryl halide.
Q3: How does the trifluoromethyl group affect the reactivity at the C5 position?
A3: The electron-withdrawing nature of the -CF₃ group at the C3 position makes the entire pyridine ring more electron-deficient. This generally accelerates the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] Therefore, the -CF₃ group is expected to enhance the reactivity of the C5-I bond in cross-coupling reactions.
Q4: Is electrophilic aromatic substitution a viable strategy for functionalizing the C4 or C6 positions?
A4: Direct electrophilic aromatic substitution on the C4 or C6 positions of this molecule is expected to be very challenging. The pyridine ring is already deactivated towards EAS, and the potent deactivating effect of the -CF₃ group further reduces the ring's nucleophilicity.[1] Moreover, under the often acidic conditions of EAS, the pyridine nitrogen is likely to be protonated, which further deactivates the ring. While the amino group is activating, its effect is unlikely to overcome the combined deactivating effects of the ring nitrogen and the -CF₃ group.
Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides troubleshooting advice for common issues encountered during Suzuki-Miyaura and Sonogashira coupling reactions with this compound.
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low or no conversion of the starting material.
This is a common problem that can stem from several sources. The following workflow can help diagnose and resolve the issue.
Issue: Significant formation of deiodinated starting material.
Deiodination (protodeiodination) is a common side reaction, especially with electron-deficient aryl halides.
-
Cause: This often occurs when the transmetalation step of the catalytic cycle is slow, allowing the intermediate Ar-Pd-I species to react with trace water or other proton sources.
-
Solutions:
-
Increase Transmetalation Rate: Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the more reactive boronate species.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate both oxidative addition and reductive elimination, potentially outcompeting the deiodination pathway.
-
Issue: Formation of homocoupled boronic acid (biaryl byproduct).
-
Cause: This typically arises from the presence of oxygen, which can oxidize the boronic acid and the palladium catalyst.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that is cleanly reduced to Pd(0) in situ, minimizing side reactions.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or a Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) |
| Ligand | PPh₃ (if using Pd₂(dba)₃), XPhos, SPhos (typically 1:2 Pd:Ligand ratio) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, DMF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound, adapted from protocols for similar aminopyridine systems.[5][6]
Scenario 2: Sonogashira Coupling
Issue: Low yield and significant homocoupling of the terminal alkyne (Glaser coupling).
This is the most prevalent side reaction in Sonogashira couplings.
-
Cause: The copper(I) co-catalyst, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Amine as Base and Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress homocoupling.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and may be a good alternative if homocoupling is persistent.[7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Issue: Catalyst decomposition (formation of palladium black).
-
Cause: The catalyst can decompose at elevated temperatures, especially in the presence of impurities. The 2-amino group can also contribute to catalyst instability.
-
Solutions:
-
Lower Reaction Temperature: Sonogashira couplings of reactive aryl iodides can often be performed at room temperature or with gentle heating.
-
Use a More Robust Ligand: While PPh₃ is common, more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst.
-
Protect the Amino Group: If catalyst instability is a persistent issue, consider temporary protection of the 2-amino group (e.g., as an acetamide).
-
| Parameter | Recommended Starting Conditions for Sonogashira Coupling |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper Source | CuI (1-5 mol%) |
| Ligand | PPh₃ (2-6 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (often used as solvent) |
| Solvent | THF, DMF, or neat amine base |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Recommended starting conditions for Sonogashira coupling of this compound, based on protocols for 2-amino-3-halopyridines.[8][9]
References
- 1. An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Effective Removal of Palladium Catalysts from 5-Iodo-3-(trifluoromethyl)pyridin-2-amine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compounds.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream reactions.[1][2] Regulatory bodies have established strict limits on the permissible levels of elemental impurities in drug products, making effective palladium removal a critical step in process chemistry.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
The primary challenge stems from the molecular structure of the product itself. The nitrogen atoms within the pyridine ring and the exocyclic amine group of this compound can act as potent ligands, forming stable, soluble complexes with palladium species.[5][6] This chelation effect makes the palladium less accessible to conventional removal techniques like simple filtration, which are typically effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[5]
Q2: What are the primary methods for removing residual palladium from my reaction mixture?
The most common and effective methods for palladium removal in this context can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Key examples include activated carbon and specialized metal scavengers.[7][8] Adsorption is a widely used technique due to its practicality and the ease of separating the scavenger from the product solution via filtration.[8]
-
Scavenging Resins: These are functionalized polymers or silica-based materials designed to selectively bind and remove metal catalysts.[9] Thiol-based, amine-based, or dimercaptotriazine (DMT)-functionalized scavengers are particularly effective for palladium.[6][7][10]
-
Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves palladium impurities behind in the mother liquor.[7] The efficiency of this method can sometimes be enhanced by using additives that increase the solubility of palladium species in the solvent.[7]
-
Chromatography: Techniques such as column chromatography can separate the desired compound from the palladium catalyst.[11] However, studies have shown that significant levels of palladium can remain even after chromatographic purification, often necessitating a subsequent scavenging step.[12][13]
Q3: How do I choose the most suitable palladium removal method for my experiment?
The optimal method depends on several factors, including the nature of your product, the form of the palladium residue (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity level. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Probable Cause | Recommended Solutions |
| High residual palladium levels after initial purification. | Strong chelation of palladium by the aminopyridine product, keeping it in solution.[5][6] | Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium, such as those with thiol or dimercaptotriazine (DMT) functionalities.[7][10] Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[5][14] Use a Binary Scavenging System: A combination of a chelating agent (like TMT) and activated carbon can have a synergistic effect, significantly improving palladium removal.[8] |
| Significant product loss during the scavenging process. | Non-specific adsorption of your product onto the scavenger, particularly with activated carbon.[6][8] | Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers can sometimes offer better selectivity than activated carbon.[8] Minimize Adsorbent Amount: Use the minimum effective amount of scavenger. This can be determined through small-scale optimization experiments. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its non-specific adsorption.[7] |
| Inconsistent palladium removal from batch to batch. | Variability in the palladium species present in the crude product (e.g., different oxidation states or colloidal forms). | Standardize the Reaction Work-up: A consistent work-up procedure before the scavenging step can help minimize variability in the palladium species.[7] Consider a Pre-treatment Step: A mild oxidation or reduction step could potentially convert various palladium species into a single, more easily removable form.[7] Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. Activated carbon, for instance, can often adsorb palladium regardless of its oxidation state.[15][16] |
| Fine scavenger particles passing through the filter. | The filter medium (e.g., filter paper) has too large a pore size for the scavenger particles. | Use a Filter Aid: Filter the mixture through a pad of Celite® or diatomaceous earth. Ensure the pad is sufficiently thick to trap fine particles.[5][11] Consider Alternative Filtration Technologies: For larger scale operations, pressure plate filters or agitated nutsche filter dryers (ANFDs) can provide superior filtration performance.[17][18] |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and broadly effective adsorbent for palladium removal.[15][16] Its porous structure provides a large surface area for the adsorption of palladium species.[15]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[7]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.[5] It is crucial to ensure the Celite® pad is well-packed to prevent fine carbon particles from contaminating the filtrate.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][7]
Caption: Workflow for palladium removal using activated carbon.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin
Thiol-functionalized silica or polymer resins are highly effective for scavenging palladium due to the strong affinity of sulfur for soft metals like palladium.[19] This method is often more selective than activated carbon, potentially leading to lower product loss.[8]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the solid-supported thiol scavenger (typically 2-5 equivalents relative to the initial palladium catalyst loading) to the solution.
-
Incubation: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. Monitor the palladium concentration in the solution over time to determine the optimal duration.
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple filtration setup is usually sufficient.
-
Washing: Rinse the collected scavenger resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the remaining palladium content in the final product using ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. sopachem.com [sopachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 18. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 19. researchgate.net [researchgate.net]
Stability of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine under acidic/basic conditions
Welcome to the technical support center for 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Introduction to the Stability Profile
This compound is a multifaceted molecule with several reactive sites that can be susceptible to degradation under both acidic and basic conditions. Understanding its stability is paramount for its successful application in synthesis, drug development, and other research areas. The pyridine ring, substituted with an amino group, an iodine atom, and a trifluoromethyl group, presents a unique chemical environment. The electron-donating amino group and the electron-withdrawing trifluoromethyl and iodo groups create a complex electronic landscape that influences the molecule's reactivity and stability.
This guide will walk you through the potential degradation pathways, provide protocols for stability assessment, and offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule revolve around three key functional groups and their susceptibility to degradation under different pH conditions:
-
The C-I Bond: The carbon-iodine bond can be labile under certain conditions, leading to deiodination. This is a significant concern, especially in the presence of reducing agents or under photolytic stress. Radical-induced deiodination has been observed for aryl iodides in alkaline methanolic solutions[1][2].
-
The Trifluoromethyl Group (-CF3): While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under harsh acidic conditions.[3][4] This transformation would significantly alter the electronic properties and biological activity of the molecule.
-
The 2-Amino Group on the Pyridine Ring: The amino group influences the basicity of the pyridine nitrogen and can be a site for protonation in acidic media. While generally stable, its presence can affect the overall reactivity of the pyridine ring towards nucleophilic substitution.[5][6][7][8][9][10][11][12]
-
The Pyridine Ring System: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.[13][14][15][16][17] The presence of the iodo and trifluoromethyl groups makes the ring electron-deficient and potentially susceptible to nucleophilic attack, especially under basic conditions.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the primary concerns are the protonation of the pyridine nitrogen and the amino group, and the potential for hydrolysis of the trifluoromethyl group.
-
Protonation: The pyridine nitrogen and the exocyclic amino group will be protonated in acidic media. This will increase the compound's solubility in aqueous acidic solutions but also further activate the pyridine ring towards potential nucleophilic attack if a suitable nucleophile is present.
-
Hydrolysis of the -CF3 group: Strong acidic conditions, particularly with heating, can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid.[3] This is a slow process and typically requires harsh conditions, such as concentrated sulfuric acid.
-
Deiodination: While less common under acidic conditions compared to basic or radical conditions, deiodination of aryl iodides can still occur, particularly in the presence of certain reducing agents or upon prolonged heating.[18]
Q3: What is the expected stability of this compound under basic conditions?
A3: Basic conditions pose a different set of stability challenges, primarily related to deiodination and nucleophilic substitution.
-
Deiodination: Aryl iodides are susceptible to radical-induced deiodination in alkaline solutions, especially in alcoholic solvents.[1][2] This is a critical degradation pathway to monitor.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to nucleophilic attack. Under basic conditions, nucleophiles such as hydroxide or alkoxides could potentially displace the iodo group. The rate of this reaction is dependent on the nucleophile and the reaction conditions.[13][14][15][16][17] The amino group at the 2-position can also influence this reactivity.
-
Hydrolysis of the -CF3 group: The trifluoromethyl group is generally stable to basic hydrolysis under typical experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of starting material and appearance of a new, more polar peak in HPLC analysis after acidic workup. | Hydrolysis of the trifluoromethyl group to a carboxylic acid. | 1. Confirm the structure of the new peak: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product. 2. Moderate the acidic conditions: If possible, use a weaker acid or perform the reaction/workup at a lower temperature to minimize hydrolysis. The hydrolysis of the -CF3 group is often acid-catalyzed and temperature-dependent.[3] |
| Formation of a non-iodinated byproduct during a reaction in basic methanol. | Radical-induced deiodination. | 1. Degas your solvent: Oxygen can initiate radical reactions. Degassing the solvent with nitrogen or argon can suppress this pathway. 2. Add a radical scavenger: A small amount of a radical scavenger like BHT (butylated hydroxytoluene) can inhibit radical-mediated deiodination. 3. Work in the dark: Light can promote radical formation. Protecting the reaction from light can reduce deiodination.[1][2] |
| Multiple new peaks observed in the chromatogram after a reaction with a nucleophile under basic conditions. | Nucleophilic aromatic substitution at the iodo-position and potentially other side reactions. | 1. Analyze the reaction mixture by LC-MS: Identify the masses of the byproducts to understand the substitution patterns. 2. Lower the reaction temperature: SNAr reactions are temperature-sensitive. Reducing the temperature may improve selectivity for the desired reaction over degradation. 3. Screen different bases: The choice of base can influence the nucleophilicity of your reagent and the rate of side reactions. Consider using a non-nucleophilic base if possible.[13][14] |
| Poor recovery of the compound from aqueous solutions. | Protonation in acidic solutions or deprotonation in basic solutions affecting solubility and partitioning during extraction. | 1. Adjust the pH of the aqueous layer before extraction: For extraction into an organic solvent, ensure the aqueous layer's pH is adjusted to a point where the compound is in its neutral form to maximize partitioning into the organic phase. 2. Use a different extraction solvent: A more polar solvent might be necessary to extract the protonated or deprotonated form of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of this compound to acid hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample (1 mL of stock solution with 1 mL of water) should be kept at the same temperature.
-
Sampling and Neutralization: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the stressed solution. Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
HPLC Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and inject it into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.
Protocol 2: Forced Degradation Study Under Basic Conditions
This protocol evaluates the stability of the compound to base-catalyzed degradation.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Condition: In a vial, combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubation: Incubate the mixture at 60°C for 24 hours, alongside a control sample (1 mL of stock solution with 1 mL of water).
-
Sampling and Neutralization: At designated intervals, take a 100 µL aliquot and neutralize it with 100 µL of 0.1 M HCl.
-
HPLC Analysis: Dilute the neutralized sample and analyze by HPLC.
-
Data Analysis: Observe the chromatograms for degradation products and quantify the loss of the parent compound.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Forced Degradation Experimental Workflow
Caption: General workflow for conducting forced degradation studies.
Summary of Expected Stability
| Condition | Expected Stability | Primary Degradation Pathway(s) | Key Considerations |
| Strong Acid (e.g., 1M HCl, 60°C) | Moderate to Low | Hydrolysis of the trifluoromethyl group. | This is likely a slow reaction and may require prolonged heating or stronger acid.[3] |
| Strong Base (e.g., 1M NaOH, 60°C) | Moderate to Low | Deiodination, Nucleophilic Aromatic Substitution. | Deiodination is more likely in alcoholic solvents.[1][2] SNAr is dependent on the nucleophile present.[13][14] |
| Oxidative (e.g., H2O2) | Moderate | N-oxidation of the pyridine ring. | The 2-amino group may also be susceptible to oxidation. |
| Photolytic (e.g., UV light) | Low | Deiodination. | The C-I bond is known to be photosensitive. |
| Thermal (Dry Heat) | High | Generally stable at moderate temperatures. | Decomposition temperature should be determined by TGA. |
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innospk.com [innospk.com]
- 12. quora.com [quora.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. echemi.com [echemi.com]
- 18. youtube.com [youtube.com]
Preventing dehalogenation of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
A Guide to Preventing Unwanted Dehalogenation in Synthetic Applications
Welcome to the technical support center for 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges encountered when working with this versatile building block: unwanted dehalogenation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Understanding the Molecule's Intrinsic Reactivity
This section addresses the fundamental chemical properties of this compound that make it susceptible to dehalogenation.
Q1: Why is this compound so prone to losing its iodine substituent?
A: The susceptibility of this molecule to deiodination stems from a combination of electronic and steric factors inherent to its structure.
-
Electronic Effects: The pyridine ring is naturally electron-deficient (π-deficient). This effect is powerfully amplified by the presence of the trifluoromethyl (-CF₃) group, which is a strong electron-withdrawing group.[1][2] This electron deficiency makes the carbon atom attached to the iodine (C5) more electrophilic and thus more susceptible to various dehalogenation pathways.
-
Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds. Its relatively low bond dissociation energy makes it the most likely to cleave under thermal, photochemical, or catalytic stress.
-
Substituent Positioning: The ortho amino group (-NH₂) and the meta -CF₃ group create a unique electronic environment that influences the stability and reactivity of the C-I bond, making it a prime site for unwanted side reactions, particularly in metal-catalyzed processes.
Q2: What are the most common chemical pathways that lead to dehalogenation of this compound?
A: Dehalogenation is not a single reaction but a category of side reactions. For aryl iodides like this one, there are three primary mechanistic routes you are likely to encounter:
-
Catalytic (Reductive) Dehalogenation: This is the most frequent culprit, especially during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It occurs within the catalytic cycle when a Pd-H species is generated, which can then react with the aryl iodide to replace the iodine with hydrogen.[3][4]
-
Base-Promoted Dehalogenation: Strong bases, particularly in combination with certain solvents or at elevated temperatures, can promote dehalogenation. This can occur through radical mechanisms or by forming highly reactive aryne intermediates.[5][6][7]
-
Photochemical Dehalogenation: Aryl iodides can be sensitive to light, particularly UV radiation.[8] Exposure to light can induce homolytic cleavage of the C-I bond, generating an aryl radical that then abstracts a hydrogen atom from the solvent or other reagents to form the dehalogenated product.[9]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common context in which researchers face dehalogenation issues with this compound.
Q3: I'm performing a Suzuki-Miyaura coupling and my main byproduct is 3-(trifluoromethyl)pyridin-2-amine. What is happening in my flask?
A: This is a classic and frustrating problem. The formation of the dehalogenated byproduct points to a competitive reaction pathway that is outcompeting your desired cross-coupling. The two most probable causes are:
-
Generation of a Palladium Hydride (Pd-H) Species: This is the dominant off-cycle pathway. Pd-H species can form from several sources, such as the reaction of the palladium catalyst with trace water, the base (especially hydroxides or alkoxides), or the boronic acid reagent itself. Once formed, the Pd-H intermediate can undergo reductive elimination with your starting material to yield the dehalogenated product.
-
Protodeboronation of the Coupling Partner: The boronic acid used in Suzuki couplings can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of aqueous base and heat. This reduces the concentration of the active nucleophile, slowing down the desired transmetalation step and giving the competing dehalogenation pathway more time to occur.[10]
The interplay between these two pathways is visualized in the diagram below.
Q4: How can I select the right catalyst and ligands to suppress dehalogenation?
A: The goal is to choose a catalytic system that promotes the desired reaction (reductive elimination to form the C-C bond) at a much faster rate than the undesired one (reductive elimination to form the C-H bond).
-
Use Pre-formed Pd(0) Catalysts: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) oxidation state. Using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) requires an in situ reduction step, which can sometimes generate hydride sources and increase dehalogenation.
-
Choose Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often excellent choices.[11] They accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps of the main cycle, helping the desired reaction outpace the dehalogenation pathway.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired product by increasing the overall reaction rate. However, excessive amounts can lead to more side reactions. A typical starting point is 1-5 mol %.[12]
Q5: Which bases and solvents are recommended to minimize dehalogenation?
A: The choice of base and solvent is critical, as they directly influence the reaction environment and the stability of intermediates.
| Parameter | Recommended | Use with Caution | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | NaOt-Bu, KOt-Bu, NaOH, KOH | Milder inorganic bases are less likely to generate Pd-H species or promote radical pathways.[5][10] Strong alkoxides and hydroxides are more aggressive and can increase the rate of side reactions. |
| Solvent | Dioxane, THF, Toluene, DME | Alcohols (MeOH, EtOH), DMF | Aprotic solvents are generally preferred. Alcohols can act as hydride donors.[13] DMF can decompose at high temperatures to generate dimethylamine, which can interfere with the catalyst, and formate, a potential hydride source.[9] |
| Additives | Anhydrous conditions, molecular sieves | Aqueous mixtures | While many Suzuki reactions use water as a co-solvent, minimizing water content can reduce a primary source for Pd-H formation. If water is necessary, use the minimum amount required for solubility.[14] |
Q6: My dehalogenation problem gets worse at higher temperatures or with longer reaction times. What should I do?
A: This indicates that the dehalogenation reaction has a significant activation energy and is time-dependent. Your strategy should be to make the desired reaction as fast and efficient as possible.
-
Lower the Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., start at 60-80 °C instead of 100-110 °C).
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the product from sitting in the reactive environment, which could lead to further side reactions.
-
Improve Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Old or impure boronic acids are a common source of problems.
Section 3: General Handling and Storage
Q7: Can simply storing or handling this compound cause it to degrade?
A: Yes, improper storage and handling can lead to the formation of the dehalogenated impurity over time.
-
Photostability: As an aryl iodide, the compound has the potential to be photolabile.[8] It is best practice to store it in an amber vial or in a dark location to protect it from light, especially UV light, which can cleave the C-I bond.[15]
-
Air and Moisture Stability: While generally stable, it is good practice to store the compound under an inert atmosphere (nitrogen or argon) to prevent potential long-term oxidative degradation or hydrolysis.[16] The recommended storage condition is often refrigerated (2–8 °C) and sealed.[17][18]
Section 4: Recommended Protocol
Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation by using a mild base, an effective ligand, and controlled conditions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol %)
-
SPhos (tricyclohexylphosphine) (3.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to the reaction vessel. Flame-dry the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the vessel, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Preparation: In a separate small vial under inert atmosphere, add the Pd₂(dba)₃ and SPhos, then dissolve in a small amount of anhydrous dioxane.
-
Reaction Setup: Add the bulk of the anhydrous dioxane to the main reaction vessel, followed by the catalyst solution via syringe.
-
Degassing (Critical Step): Seal the vessel and perform a "sparge" or "freeze-pump-thaw" cycle. For sparging, bubble argon through the stirred reaction mixture for 15-20 minutes. This removes dissolved oxygen, which can damage the catalyst and promote side reactions.[19]
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. rdlaboratories.com [rdlaboratories.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. 3-iodo-5-(trifluoromethyl)-2-pyridinylamine | 211308-82-6 [amp.chemicalbook.com]
- 18. 5-IODO-2-(TRIFLUOROMETHYL)PYRIDINE CAS#: 873107-98-3 [chemicalbook.com]
- 19. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during laboratory and scale-up operations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established route is a two-stage process. It begins with the synthesis of the precursor, 3-(trifluoromethyl)pyridin-2-amine, followed by a regioselective electrophilic iodination at the C5 position. This position is electronically activated by the C2 amino group (para-directing) and is the most sterically accessible site for substitution.
Validation & Comparative
Predicted ¹H NMR Analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
A Comparative Guide to the Analytical Characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in medicinal and materials chemistry. Due to its complex substitution pattern, a multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment. This document will detail the predicted ¹H NMR spectrum based on fundamental principles and offer a comparative overview of complementary analytical techniques, including ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
The structure of this compound presents a unique electronic environment on the pyridine ring, heavily influenced by its three substituents: a potent electron-donating amino (-NH₂) group at the C2 position, a strongly electron-withdrawing trifluoromethyl (-CF₃) group at C3, and an electron-withdrawing iodine (-I) atom at C5. These substituents dictate the chemical shifts and coupling patterns of the two remaining aromatic protons, H4 and H6.
-
H4 Proton: Positioned between the two electron-withdrawing groups (-CF₃ and -I), the H4 proton is expected to be significantly deshielded, resulting in a downfield chemical shift. It will appear as a doublet due to coupling with the H6 proton.
-
H6 Proton: This proton, adjacent to the ring nitrogen and the iodine atom, will also experience a deshielding effect, causing it to resonate at a lower field. It will present as a doublet from its coupling to the H4 proton.
-
NH₂ Protons: The amino protons typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.
The through-bond interaction between H4 and H6 will result in a meta-coupling, characterized by a small coupling constant (J), typically in the range of 2-3 Hz.
Visualizing the Molecular Structure
The following diagram illustrates the molecular structure and the relative positions of the protons and substituents.
Caption: Molecular structure of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube.
-
Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal dispersion and resolution.
-
Data Acquisition:
-
Perform a standard one-dimensional ¹H NMR experiment.
-
Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals to determine the relative proton ratios.
A Comparative Analysis with Alternative Spectroscopic Techniques
For a comprehensive structural confirmation, the integration of data from other analytical methods is paramount.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal, with its chemical shift being highly dependent on its local electronic environment.
Predicted ¹³C Spectrum: The molecule contains six unique aromatic carbons and one carbon in the trifluoromethyl group. The C5 carbon, bonded to iodine, will exhibit an upfield shift due to the heavy atom effect. The C3 carbon, attached to the -CF₃ group, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Setup: The same spectrometer as used for ¹H NMR is suitable.
-
Data Acquisition:
-
A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (≥1024) is necessary.
-
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] ¹⁹F chemical shifts are highly sensitive to the molecular environment.
Predicted ¹⁹F Spectrum: The trifluoromethyl group in the target molecule will produce a single, sharp signal in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a -CF₃ group attached to an electron-rich aromatic system.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrumental Setup: An NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus is required.
-
Data Acquisition:
-
A proton-decoupled ¹⁹F NMR spectrum is generally acquired.
-
The typical chemical shift range for -CF₃ groups is between -50 and -80 ppm (relative to CFCl₃).
-
A smaller number of scans (16-64) is usually sufficient.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of C₆H₄F₃IN₂. The monoisotopic nature of iodine (¹²⁷I) will simplify this region of the spectrum.
-
Fragmentation: Depending on the ionization technique used (e.g., Electron Ionization - EI), characteristic fragmentation patterns, such as the loss of the iodine atom or the trifluoromethyl group, can be expected, aiding in structural confirmation. The presence of iodine can be further confirmed by its characteristic isotopic signature if a softer ionization technique is employed that results in adduct ions.[2][3]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: EI is a common technique for generating fragments, while softer methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to preserve the molecular ion.
-
Mass Analysis: A variety of mass analyzers, such as quadrupole, time-of-flight (TOF), or Orbitrap, can be used to separate and detect the ions.
Comparative Data Summary
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the proton environment and connectivity. | High resolution, quantitative, non-destructive. | Signal overlap can occur in complex molecules. |
| ¹³C NMR | Information on the carbon backbone of the molecule. | Each unique carbon gives a distinct signal. | Low sensitivity requires longer acquisition times. |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | High sensitivity and wide chemical shift dispersion.[1] | Applicable only to fluorinated compounds. |
| Mass Spec | Molecular weight and fragmentation patterns for structural clues. | Extremely high sensitivity, requires minimal sample. | Can be a destructive technique; the molecular ion may not always be observed. |
Workflow for Comprehensive Structural Elucidation
A synergistic, multi-technique workflow is the most robust approach for the definitive characterization of novel or complex molecules.
Caption: A multi-technique workflow for the structural elucidation of this compound.
Conclusion
The structural characterization of this compound is a prime example of the necessity of a multi-pronged analytical strategy. While ¹H NMR provides a foundational understanding of the proton framework, its true power is realized when combined with the complementary data from ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. This integrated approach allows for the unequivocal confirmation of the molecular structure, which is a critical step in any chemical research and development pipeline.
References
13C and 19F NMR of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the ¹³C and ¹⁹F NMR of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Abstract
This compound is a halogenated and fluorinated pyridine derivative of significant interest as a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its complex substitution pattern necessitates robust analytical techniques for unambiguous structural verification. This guide provides a comprehensive analysis of ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as complementary tools for the characterization of this molecule. We will explore the theoretical underpinnings of the expected spectral features, provide predicted chemical shifts and coupling constants based on established substituent effects, and present a comparative analysis against other analytical methods. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring high-quality NMR data, designed for researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Part 1: ¹³C NMR Spectroscopy Analysis
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. For this compound, the spectrum is influenced by the pyridine ring's aromaticity and the strong electronic effects of the iodo, trifluoromethyl, and amine substituents.
Principles and Predicted Chemical Shifts
The chemical shift of each carbon atom in the pyridine ring is modulated by the electron-donating or electron-withdrawing nature of the attached substituents.[2][3]
-
C2 (Attached to -NH₂): The amino group is a strong electron-donating group (EDG) through resonance, which significantly shields the attached carbon. Therefore, C2 is expected to appear at a relatively upfield (lower ppm) chemical shift compared to other carbons bearing electronegative atoms.
-
C3 (Attached to -CF₃): The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine. This deshields the attached C3 carbon, shifting it downfield. Furthermore, this carbon signal will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).[4]
-
C4: This carbon is para to the C-NH₂ group and meta to the C-CF₃ and C-I groups. The shielding effect from the amine group is expected to be a dominant factor, though less pronounced than at the C2 position.
-
C5 (Attached to -I): The iodine atom exerts a strong deshielding effect, causing the C5 signal to shift significantly downfield. This is a characteristic feature of carbons bonded to heavy halogens.[5][6]
-
C6: This carbon is ortho to the ring nitrogen and the C-I group and meta to the C-NH₂ group. The primary influence will be the deshielding effect of the adjacent nitrogen atom.
-
C7 (-CF₃): The carbon of the trifluoromethyl group itself will also appear in the spectrum, typically as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).[4]
Table 1: Predicted ¹³C NMR Spectral Data Note: These are estimated values based on empirical data for substituted pyridines. Actual experimental values may vary based on solvent and concentration.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) | Expected C-F Coupling Constant (J, Hz) |
| C2 | 155 - 165 | Singlet | - |
| C3 | 125 - 135 | Quartet (q) | ²JCF ≈ 30-40 Hz |
| C4 | 110 - 120 | Singlet | ³JCF ≈ 3-5 Hz |
| C5 | 85 - 95 | Singlet | - |
| C6 | 145 - 155 | Singlet | ⁴JCF ≈ 1-2 Hz |
| C7 (-CF₃) | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz |
Part 2: ¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7]
Principles and Predicted Chemical Shift
The ¹⁹F chemical shift is highly sensitive to the electronic environment, with a spectral width spanning over 800 ppm.[7] For the trifluoromethyl group attached to an aromatic ring, the chemical shift provides insight into the overall electron density of the ring system.
-
-CF₃ Group: In this compound, the CF₃ group is positioned on an electron-rich aminopyridine ring, which is also substituted with an electron-withdrawing iodine atom. The combined electronic effects will determine the final chemical shift. In a standard proton-decoupled ¹⁹F NMR spectrum, the three equivalent fluorine atoms of the CF₃ group will produce a single sharp singlet. The typical chemical shift for a CF₃ group on a pyridine ring is expected in the range of -60 to -70 ppm (relative to CFCl₃).[4][8]
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CF₃ | -60 to -70 | Singlet (s) |
Part 3: A Comparative Guide - The Synergy of ¹³C and ¹⁹F NMR
While powerful individually, the true analytical strength for characterizing this compound lies in the combined, synergistic use of ¹³C and ¹⁹F NMR.
-
Unambiguous Confirmation: ¹⁹F NMR provides a simple, high-sensitivity confirmation of the presence of the trifluoromethyl group. A single peak in the expected region is a strong indicator. However, it does not reveal where the group is attached.
-
Positional Elucidation: ¹³C NMR provides the complete carbon skeleton. Crucially, the observation of a quartet for the C3 carbon, with a characteristic two-bond coupling constant (²JCF) of ~30-40 Hz, definitively confirms the CF₃ group's attachment at the 3-position.[9] This eliminates any ambiguity about isomeric possibilities.
-
Complementarity to Other Methods:
-
Mass Spectrometry (MS): MS would confirm the molecular weight and elemental composition (via high-resolution MS), but it cannot distinguish between isomers, such as 4-Iodo-3-(trifluoromethyl)pyridin-2-amine.
-
Infrared (IR) Spectroscopy: IR would identify functional groups like N-H (amine) and C-F stretches, but it provides no information on the connectivity of the pyridine ring.
-
Part 4: Experimental Protocols
Acquiring high-quality, reproducible NMR data requires careful attention to experimental setup. The following protocols are designed to serve as a robust starting point.
Analytical Workflow
Caption: Recommended workflow for NMR analysis of this compound.
Step-by-Step Methodologies
1. Sample Preparation:
-
Weigh approximately 15-20 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
2. ¹³C NMR Acquisition Protocol (on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Tune and match the ¹³C and ¹H probes.
-
Load a standard ¹³C experiment with proton decoupling (e.g., Bruker's zgpg30).[10]
-
Set the spectral center (O1P) to approximately 120 ppm with a spectral width (SW) of ~250 ppm.
-
Set the number of scans (NS) to 1024 or higher to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.
-
Set the relaxation delay (D1) to 2 seconds to allow for sufficient T1 relaxation.
-
Acquire the Free Induction Decay (FID).
-
Process the data with an exponential multiplication (line broadening of ~1 Hz) and Fourier transform. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
3. ¹⁹F NMR Acquisition Protocol (on a 400 MHz Spectrometer):
-
Use the same sample. Tune and match the ¹⁹F probe.
-
Load a standard ¹⁹F experiment, typically with proton decoupling.
-
Set the spectral center (O1P) to approximately -65 ppm with a spectral width (SW) of ~50 ppm.
-
Set the number of scans (NS) to 16 or 32; ¹⁹F is a highly sensitive nucleus and requires fewer scans.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
Process the data and reference the spectrum. An external reference like CFCl₃ (0 ppm) is standard, but if not available, the spectrum can be reported without external referencing.
4. Advanced Technique: ¹³C{¹H, ¹⁹F} Double Decoupling: For complex fluorinated molecules, C-F couplings can complicate the ¹³C spectrum. On spectrometers equipped with a triple-resonance probe, a ¹³C spectrum can be acquired while simultaneously decoupling both ¹H and ¹⁹F nuclei.[11] This experiment simplifies the spectrum by collapsing all quartets from C-F coupling into singlets, which can aid in assignment and improve the signal-to-noise ratio for the coupled carbons.
Conclusion
The structural elucidation of this compound is a prime example of the power of multinuclear NMR spectroscopy. While ¹⁹F NMR offers a rapid and sensitive method to confirm the presence of the fluorinated moiety, ¹³C NMR provides the indispensable skeletal framework and, through the analysis of C-F coupling constants, the exact location of the trifluoromethyl group. The combined application of these techniques, following the robust protocols outlined in this guide, provides an unambiguous and trustworthy method for structural verification, essential for quality control and downstream applications in medicinal and materials chemistry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmc.edu [hmc.edu]
- 11. epfl.ch [epfl.ch]
Mass spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
An In-Depth Comparative Guide to the Mass Spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of this compound. As a critical building block in the development of novel agrochemical and pharmaceutical agents, robust analytical characterization of this compound is paramount.[1][2][3] The unique structural features of this molecule—a halogenated pyridine ring, a strongly electron-withdrawing trifluoromethyl group, and a primary amine—present distinct opportunities and challenges for mass spectrometric analysis.[2][4]
This document delves into the practical application of two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, provide detailed, field-tested protocols, and present a comparative analysis of expected data to guide researchers in selecting the optimal technique for their specific analytical goals, whether for structural elucidation, purity assessment, or quantitative analysis.
Physicochemical Properties and Predicted MS Behavior
Understanding the inherent properties of this compound is the foundation for selecting an appropriate analytical strategy.
-
Molecular Formula: C₆H₄F₃IN₂[5]
-
Molecular Weight: 288.01 g/mol [5]
-
Key Structural Features:
-
Pyridine Ring with Primary Amine: The basic amine group is readily protonated, making the molecule highly suitable for positive-ion mode electrospray ionization (ESI).[6]
-
Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group influences the molecule's electronic properties and fragmentation behavior.[2]
-
Iodine Atom: As a heavy halogen, iodine provides a distinct isotopic signature. Its bond to the aromatic ring is a likely site for fragmentation.
-
-
Volatility and Polarity: The compound possesses sufficient volatility for GC analysis, particularly at elevated injector temperatures. Its polarity, influenced by the amine group, also makes it well-suited for reverse-phase liquid chromatography.
Comparative Analysis of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS fundamentally alters the type of information obtained. GC-MS typically employs "hard" ionization techniques like Electron Ionization (EI), which provides rich structural information through fragmentation.[7] In contrast, LC-MS utilizes "soft" ionization methods like ESI or Atmospheric Pressure Chemical Ionization (APCI), which excel at confirming molecular weight with minimal fragmentation.[8][9]
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is a powerful technique for structural elucidation. The high energy of electron impact (typically 70 eV) induces extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.[7][10]
Rationale:
-
Strengths: Provides detailed structural information from fragmentation patterns. Ideal for differentiating isomers and confirming the identity of a synthesized compound. The resulting mass spectra are highly reproducible and can be compared against spectral libraries.
-
Limitations: The molecular ion (M⁺˙) may be weak or entirely absent due to the high fragmentation energy, making unambiguous molecular weight confirmation challenging. Thermal degradation in the GC inlet is a potential risk for complex molecules.
Predicted Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the loss of the iodine and trifluoromethyl substituents.
Caption: Predicted EI fragmentation of this compound.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is the preferred method for molecular weight confirmation and for analyzing samples in complex matrices. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[9]
Rationale:
-
Strengths: Provides a strong signal for the protonated molecular ion, enabling confident molecular weight determination. It is highly sensitive and directly compatible with reverse-phase LC, making it ideal for analyzing reaction mixtures or biological samples.[6][11] Tandem MS (MS/MS) can be used to induce and control fragmentation for structural confirmation if needed.
-
Limitations: Provides limited structural information without performing MS/MS. Ionization efficiency can be susceptible to matrix effects and mobile phase composition.
Alternative Ionization: APCI Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative to ESI. It is generally more effective for analyzing less-polar compounds that may not ionize well by ESI.[8] For this analyte, ESI is predicted to be superior due to the basic amine, but APCI remains a viable secondary option.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of each technique for the analysis of this compound. This data is illustrative, based on established principles of mass spectrometry and analysis of analogous compounds.[4][12]
| Parameter | GC-EI-MS | LC-ESI-MS (Q-TOF) | Justification |
| Primary Application | Structural Elucidation | Molecular Weight Confirmation & Quantification | EI provides a fragmentation fingerprint; ESI provides a clear molecular ion. |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive | EI is a hard, gas-phase technique.[7] ESI is a soft, liquid-phase technique.[9] |
| Primary Ion Observed | M⁺˙ (m/z 288.95) | [M+H]⁺ (m/z 289.96) | EI causes electron ejection. ESI causes protonation of the basic amine. |
| Molecular Ion Intensity | Low to medium | High | Extensive fragmentation in EI weakens the molecular ion peak. |
| Structural Information | High (from fragments) | Low (MS¹), High (MS²) | Fragmentation is inherent to EI; it must be induced in ESI-MS/MS. |
| Sensitivity | Good | Excellent | ESI often provides superior sensitivity for polar, basic compounds.[6] |
| Sample Throughput | Moderate | High | LC-MS methods can often be faster, especially with UPLC systems.[13] |
| Matrix Tolerance | Moderate | Good (with LC separation) | Chromatographic separation is key to mitigating matrix effects in both techniques.[14] |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for method development.
Protocol 1: GC-MS Analysis
Objective: To generate a reproducible fragmentation spectrum for structural confirmation.
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in methanol or ethyl acetate.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 270°C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis
Objective: To confirm molecular weight and develop a quantitative method.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.[12]
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent high-resolution MS.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 10% B for equilibration.
-
-
Ionization Mode: ESI, Positive.
-
Gas Temp: 325°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Scan Range: m/z 70-500.
-
Workflow and Decision Making
Choosing the right technique depends entirely on the analytical question. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate MS technique.
Conclusion and Recommendations
Both GC-MS and LC-MS are highly effective techniques for the analysis of this compound, but they serve different primary purposes.
-
For Unambiguous Structural Elucidation: GC-EI-MS is the superior choice. The rich, reproducible fragmentation pattern it generates provides the highest confidence in structural identity, which is crucial for confirming the products of a chemical synthesis.
-
For Molecular Weight Confirmation and Quantitative Analysis: LC-ESI-MS is the recommended platform. Its soft ionization provides a clear molecular ion for mass verification, and its high sensitivity and compatibility with liquid chromatography make it the gold standard for quantification in complex matrices, such as in drug metabolism or environmental studies.[11][15]
Ultimately, a comprehensive characterization of this compound would leverage both techniques: GC-MS to confirm its structure and LC-MS to provide accurate mass information and serve as the basis for robust quantitative methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. as.uky.edu [as.uky.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Ionization Techniques in Mass spectrometry.pptx [slideshare.net]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Halopyridines in Synthesis
The pyridine motif is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The functionalization of the pyridine ring, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for this purpose.[3][4][5]
The choice of the halogen on the pyridine substrate—typically iodine, bromine, or chlorine—is a critical decision that profoundly influences reaction efficiency and selectivity. This guide provides an in-depth comparison of the reactivity of iodo- and bromo-pyridines, offering researchers the foundational knowledge and practical data needed to make informed decisions in their synthetic planning.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-pyridines lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, which is in turn weaker than the C-Cl bond.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240[6][7] |
| C-Br | ~285-339[6][7] |
| C-Cl | ~327-339[6][7] |
| C-F | ~485[6][7] |
This hierarchy of bond strengths is the primary determinant of reactivity in the vast majority of palladium-catalyzed cross-coupling reactions.[8][9]
Mechanistic Implications: The Oxidative Addition Step
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][8][10] This step, often the rate-determining step of the overall transformation, involves the cleavage of the C-X bond and the formation of a new palladium(II) species.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_main" { label = "Pd(0)/Pd(II) Catalytic Cycle"; bgcolor="#FFFFFF"; fontcolor="#202124";
} } ends_dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Because the C-I bond is weaker, iodopyridines undergo oxidative addition to the Pd(0) center much more readily and under significantly milder conditions than their bromo-pyridine counterparts.[8][9] This has several direct experimental consequences:
-
Reaction Temperature: Reactions with iodopyridines often proceed at lower temperatures (from room temperature to ~80 °C), whereas bromopyridines typically require more thermal energy (80-120 °C) to achieve comparable reaction rates.[3][11]
-
Catalyst Loading: The higher reactivity of iodopyridines can allow for lower catalyst loadings, reducing the cost and potential for metal contamination in the final product.
-
Reaction Time: Due to the faster rate of oxidative addition, reactions involving iodopyridines are generally completed in a shorter timeframe.[11]
Head-to-Head Comparison: Suzuki-Miyaura and Buchwald-Hartwig Amination
To illustrate these principles, we can compare the typical conditions and outcomes for two of the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[10][12] The difference in reactivity is stark when comparing iodo- and bromo-pyridines.
| Parameter | 2-Iodopyridine Derivative | 2-Bromopyridine Derivative | Rationale & Causality |
| Typical Temp. | 60 - 90 °C | 90 - 110 °C | The weaker C-I bond requires less thermal energy for oxidative addition.[13] |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Higher catalyst turnover is often possible with the more reactive substrate. |
| Reaction Time | 2 - 8 hours | 8 - 24 hours | The rate-determining oxidative addition step is significantly faster for the C-I bond. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) are often sufficient. | May require more electron-rich, bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition.[14] | Less reactive C-Br bonds benefit from ligands that create a more electron-rich, reactive Pd(0) center. |
| Side Reactions | Lower risk of proto-dehalogenation at milder temperatures. | Higher temperatures can increase the risk of side reactions like hydrodehalogenation. |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing a vast number of biologically active compounds.[5][15] The reactivity trend (I > Br > Cl) is consistently observed.[16][17]
| Parameter | 2-Iodopyridine Derivative | 2-Bromopyridine Derivative | Rationale & Causality |
| Typical Temp. | 70 - 100 °C | 100 - 120 °C | Consistent with the lower energy barrier for C-I bond cleavage. |
| Base Choice | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often effective. | Often requires stronger bases (e.g., NaOtBu, K₃PO₄) to facilitate the catalytic cycle. | Stronger bases can help promote the deprotonation of the amine and facilitate the C-N reductive elimination step, which can be necessary when the oxidative addition is sluggish. |
| Selectivity | High | Generally high, but can be lower than iodo-derivatives. | Iodides provide a larger reactivity window, especially in substrates with multiple halogens. |
The Power of Differential Reactivity: Selective Functionalization
The predictable reactivity hierarchy (I > Br) is a powerful tool for synthetic chemists, enabling selective and sequential functionalization of di- and poly-halogenated pyridines.[9] For a substrate like 2-bromo-4-iodopyridine, a cross-coupling reaction can be performed under mild conditions to selectively functionalize the C-4 position, leaving the C-2 bromine untouched for a subsequent, different coupling reaction under more forcing conditions.[11][18]
dot graph "Reactivity_Hierarchy" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
"Start" [label="2-Bromo-4-Iodopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Mild Conditions\n(e.g., Suzuki, 80°C)", fillcolor="#FBBC05"]; "Intermediate" [label="4-Aryl-2-Bromopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step2" [label="Forcing Conditions\n(e.g., Buchwald, 110°C)", fillcolor="#EA4335"]; "Final" [label="4-Aryl-2-Amino-Pyridine\n(Disubstituted Product)", fillcolor="#34A853"];
"Start" -> "Step1" [label="C-I bond reacts first"]; "Step1" -> "Intermediate"; "Intermediate" -> "Step2" [label="C-Br bond reacts second"]; "Step2" -> "Final"; } ends_dot Caption: Selective functionalization based on C-X bond reactivity.
This strategy is exceptionally valuable in drug discovery for building molecular complexity and rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.[9]
Experimental Protocols
The following protocols are provided as robust starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol describes the coupling of a generic bromopyridine with an arylboronic acid.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Setup" [label="1. Reaction Setup\n- Add solids (halopyridine, boronic acid, base, catalyst) to a dry Schlenk flask."]; "Inert" [label="2. Inert Atmosphere\n- Evacuate and backfill with Argon/Nitrogen (3x cycles)."]; "Solvent" [label="3. Solvent Addition\n- Add degassed solvent via syringe."]; "Heat" [label="4. Reaction\n- Heat to desired temperature with vigorous stirring."]; "Monitor" [label="5. Monitoring\n- Track progress via TLC or LC-MS."]; "Workup" [label="6. Workup\n- Cool, dilute with solvent, wash with water/brine."]; "Purify" [label="7. Purification\n- Dry, concentrate, and purify by column chromatography."];
"Setup" -> "Inert" -> "Solvent" -> "Heat" -> "Monitor" -> "Workup" -> "Purify"; } ends_dot Caption: Standard workflow for a cross-coupling reaction.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst (0.03 equiv).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The typical concentration is 0.1 M with respect to the bromopyridine.[3]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[18]
Self-Validation Note: For an iodopyridine, an identical setup can be used, but the reaction temperature should initially be set to 80 °C and the catalyst loading can be reduced to 1.5 mol%. The reaction should be monitored closely as it is expected to be complete in a much shorter time (e.g., 4-6 hours). A successful outcome at lower temperature and catalyst loading validates the higher reactivity of the C-I bond.
Practical Considerations: Beyond Reactivity
While iodopyridines offer superior reactivity, the choice of starting material is not always straightforward.
-
Cost and Availability: Bromopyridines are often significantly less expensive and more widely available from commercial suppliers than their iodo- counterparts. For large-scale synthesis, the cost of an iodinated starting material can be prohibitive.
-
Synthesis of Starting Materials: While many halopyridines are commercially available, they can also be synthesized. Bromination of pyridines can be achieved via several methods, including diazotization of aminopyridines.[19][20][21] Iodopyridines can be prepared similarly or from the corresponding bromo- or chloro-pyridines using reagents like iodotrimethylsilane.[22][23] The complexity and yield of these preparatory steps must be factored into the overall synthetic plan.
Conclusion
The choice between an iodo- and a bromo-pyridine for cross-coupling is a trade-off between reactivity and practicality.
-
Iodopyridines are the substrates of choice for achieving high reactivity under mild conditions. They are ideal for delicate substrates, for enabling difficult couplings, and for designing selective, sequential functionalization strategies. Their primary drawback is higher cost.
-
Bromopyridines represent a cost-effective and practical alternative. While they require more forcing conditions (higher temperatures, potentially higher catalyst loadings, and more specialized ligands), they are highly effective for a wide range of transformations and are often the preferred choice for large-scale synthesis where cost is a major driver.
A deep understanding of the principles of oxidative addition and C-X bond reactivity allows the modern chemist to select the optimal substrate and conditions, maximizing the efficiency and success of their synthetic endeavors.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. prepchem.com [prepchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 22. chempanda.com [chempanda.com]
- 23. innospk.com [innospk.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine Analogs for Kinase Inhibition
This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) for analogs of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine. While direct, extensive SAR literature for this specific scaffold is not publicly available, this document synthesizes data from closely related chemical series, particularly kinase inhibitors, to offer a predictive framework for researchers in drug discovery and medicinal chemistry. The insights herein are grounded in established bioisosteric principles and experimental data from analogous compounds.
Introduction: The this compound Scaffold - A Privileged Motif for Kinase Inhibition
The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases[1]. The strategic placement of a trifluoromethyl group and an iodine atom on this scaffold introduces unique electronic and steric properties that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can increase metabolic stability and binding affinity[2]. The iodine atom, a large halogen, can participate in halogen bonding and provides a vector for further chemical modification through cross-coupling reactions. This combination of functionalities suggests that this compound is a promising starting point for the development of potent and selective kinase inhibitors. A notable example of a clinically evaluated drug candidate with a similar core is PQR309 (bimiralisib), a PI3K/mTOR inhibitor, which features a 4-(trifluoromethyl)pyridin-2-amine scaffold[3][4][5]. This precedent strongly suggests that the this compound core is well-suited for targeting the ATP-binding site of kinases.
Predicted Structure-Activity Relationship (SAR) Analysis
This section outlines the anticipated impact of structural modifications at key positions of the this compound scaffold on kinase inhibitory activity. These predictions are based on SAR studies of related 2-aminopyridine and 2-aminopyrimidine kinase inhibitors.
Modifications of the 2-Amino Group
The 2-amino group is critical for hinge-binding. Modifications at this position are generally detrimental to activity unless they introduce additional favorable interactions.
-
Primary Amine: The unsubstituted -NH2 group is predicted to be optimal for forming two hydrogen bonds with the kinase hinge region.
-
Secondary and Tertiary Amines: N-alkylation or N-arylation is likely to decrease potency due to steric hindrance and loss of a hydrogen bond donor. However, if the substituent can access a nearby pocket and form additional interactions, some activity may be retained or even enhanced.
-
Acylation: N-acylation would significantly reduce the basicity of the amine and its ability to act as a hydrogen bond donor, likely leading to a substantial loss of activity.
Replacement of the 5-Iodo Group
The iodine at the 5-position offers opportunities for both potency modulation and as a handle for further synthesis.
-
Other Halogens: Replacing iodine with bromine or chlorine is expected to result in a gradual decrease in potency, potentially due to the diminishing strength of halogen bonding interactions. A fluorine atom at this position might lead to a significant drop in activity due to its different electronic properties and inability to form strong halogen bonds.
-
Small Alkyl or Alkoxy Groups: Small, non-polar groups like methyl or methoxy may be tolerated if the binding pocket has available space. These could influence solubility and metabolic stability.
-
Aryl or Heteroaryl Groups: Introduction of aryl or heteroaryl substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira) is a key strategy for exploring interactions with the solvent-exposed region of the ATP-binding site. The nature and substitution pattern of these appended rings will be critical for achieving high potency and selectivity. This is a common strategy in the development of kinase inhibitors to target the ribose pocket or other nearby regions.
Modifications of the 3-Trifluoromethyl Group
The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronics of the pyridine ring.
-
Positional Isomers: Moving the -CF3 group to the 4- or 6-position would alter the electronic landscape of the pyridine ring and could impact the pKa of the 2-amino group, thereby affecting the strength of the hinge-binding interactions. The 4-CF3 analog, as seen in PQR309, is known to be potent[3][4][5].
-
Replacement with Other Electron-Withdrawing Groups: Substitution with groups like -CN or -SO2Me could maintain or modulate the electron-withdrawing effect, but the steric and lipophilic differences would likely impact binding affinity.
-
Replacement with Electron-Donating Groups: Replacing the -CF3 group with electron-donating groups like -CH3 or -OCH3 is predicted to be detrimental to activity, as this would increase the basicity of the pyridine nitrogen and potentially lead to unfavorable interactions in the ATP-binding pocket.
Substitution on the Pyridine Ring (C4 and C6 Positions)
The C4 and C6 positions of the pyridine ring are often solvent-exposed in kinase binding sites, making them amenable to substitution.
-
Small Substituents: Introduction of small groups at C4 or C6 could be used to fine-tune solubility and other physicochemical properties.
-
Larger Groups: Larger substituents at these positions could be designed to interact with specific sub-pockets of the target kinase, potentially leading to increased potency and selectivity.
Comparative Data Summary (Predictive)
The following table provides a predictive comparison of the relative kinase inhibitory activity of hypothetical analogs of this compound. The predicted activity is based on the SAR principles discussed above.
| Analog Structure | Modification | Predicted Kinase Inhibitory Activity | Rationale |
| Parent Scaffold | This compound | Moderate to High | Good starting point with key features for kinase binding. |
| Analog 1 | N-Methyl-5-iodo-3-(trifluoromethyl)pyridin-2-amine | Low | Steric hindrance at the hinge-binding 2-amino group. |
| Analog 2 | 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Moderate | Weaker halogen bond compared to iodine. |
| Analog 3 | 5-Phenyl-3-(trifluoromethyl)pyridin-2-amine | Variable (Potentially High) | Activity dependent on interactions of the phenyl group. |
| Analog 4 | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | High | Based on the known activity of 4-CF3 substituted pyridin-2-amines. |
| Analog 5 | 5-Iodo-3-methylpyridin-2-amine | Low | Loss of the beneficial electron-withdrawing -CF3 group. |
Experimental Protocols
To validate the predicted SAR, the following experimental protocols are recommended.
Generic Kinase Inhibition Assay (e.g., PI3Kα)
This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a protein kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay
This protocol measures the effect of a compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, a breast cancer cell line with PIK3CA mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
Visualizations
Predicted SAR Flowchart
Caption: Predicted impact of structural modifications on kinase inhibitory activity.
Experimental Workflow for Compound Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Evaluating the Efficacy of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine Derivatives in Biological Assays
In the landscape of modern drug discovery, particularly within oncology, the pyridine scaffold remains a cornerstone for the development of targeted kinase inhibitors. Among these, derivatives of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine represent a promising, albeit less explored, chemical space. The trifluoromethyl group offers enhanced metabolic stability and increased lipophilicity, potentially improving pharmacokinetic profiles, while the iodine atom provides a versatile handle for further chemical modification through cross-coupling reactions.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of novel this compound derivatives. Rather than presenting a rigid set of comparative data on a pre-existing library of compounds, we will establish a robust, self-validating workflow. This approach will be benchmarked against a well-characterized, structurally related compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) , a potent PI3K/mTOR inhibitor.[1][2] By understanding the assays and rationale used to characterize PQR309, researchers can apply a similar, rigorous methodology to their own novel derivatives.
The Rationale for Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Hyperactivation of this pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many malignancies.[1][3] Consequently, the development of inhibitors targeting key nodes of this pathway, such as PI3K and mTOR, is a major focus of cancer therapeutics.[1][2][5]
PQR309 serves as an excellent case study. It is a pan-class I PI3K inhibitor that also targets mTOR kinase activity.[1][2] The core structure, which includes a 4-(trifluoromethyl)pyridin-2-amine moiety, highlights the potential of this chemical class to effectively bind to the ATP-binding pocket of these kinases.[1] The primary amine of the pyridine ring is crucial for forming hydrogen bonds with key residues in the kinase hinge region, a common interaction for this class of inhibitors.[1]
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cancer cell processes.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
A Framework for Comparative Efficacy Evaluation
To systematically evaluate novel this compound derivatives, a tiered approach is recommended, moving from initial biochemical assays to more complex cell-based and mechanistic studies.
Tier 1: In Vitro Kinase Inhibition Assays
The primary assessment of a potential kinase inhibitor is to determine its potency and selectivity against the intended target(s). For derivatives of this class, initial screening should focus on the class I PI3K isoforms (α, β, γ, δ) and mTOR.
Comparative Data of a Benchmark Compound (PQR309):
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| PI3Kα | 39 | 21 |
| PI3Kβ | 132 | 114 |
| PI3Kγ | 55 | 27 |
| PI3Kδ | 118 | 92 |
| mTOR | 300 | 83 |
| Data derived from preclinical characterization of PQR309.[1][2] |
Experimental Protocol: PI3Kα HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust, high-throughput methods for measuring kinase activity.[6][7]
Objective: To determine the IC₅₀ of a test compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP₃, and Streptavidin-Allophycocyanin (APC).[8]
-
Test compounds (serial dilutions)
-
384-well low-volume plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound in DMSO to the assay plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme/Substrate Mix: Prepare a mix of PI3Kα enzyme and PIP₂ in assay buffer. Add 10 µL of this mix to each well.
-
Initiate Reaction: Add 10 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop and Detect: Add 5 µL of stop solution (e.g., EDTA) followed by 5 µL of HTRF detection reagents.
-
Read Plate: After a final incubation period (e.g., 2 hours), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: Cellular Proliferation and Viability Assays
Demonstrating that a compound can inhibit cell growth is a critical next step. This confirms cell permeability and on-target engagement in a more complex biological system. A panel of cancer cell lines with known PI3K/AKT/mTOR pathway status (e.g., PIK3CA mutant, PTEN null) should be used.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀.
Tier 3: Target Engagement and Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the inhibition of the target and its downstream signaling pathways within the cell.
Experimental Protocol: Western Blot for p-Akt
Western blotting can quantify the levels of phosphorylated proteins, providing a direct readout of kinase activity in a cellular context.[12][13] Inhibition of PI3K will lead to a decrease in the phosphorylation of its downstream effector, AKT, at Serine 473 (p-Akt).[12]
Objective: To assess the effect of a test compound on AKT phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control to determine the dose-dependent inhibition of AKT phosphorylation.
Integrated Workflow for Efficacy Evaluation
The following diagram outlines the logical flow of experiments for a comprehensive evaluation of novel this compound derivatives.
Caption: Experimental Workflow for Efficacy Evaluation.
Conclusion
The development of novel kinase inhibitors requires a systematic and rigorous evaluation of their biological activity. By leveraging the this compound scaffold, medicinal chemists have the opportunity to generate potent and selective therapeutic candidates. This guide provides a validated, multi-tiered approach to assess the efficacy of these derivatives, using the well-characterized PI3K/mTOR inhibitor PQR309 as a conceptual benchmark. By progressing from biochemical potency and selectivity to cellular activity and on-target mechanistic validation, researchers can confidently identify promising lead compounds for further preclinical and clinical development. This structured, evidence-based workflow ensures scientific integrity and provides a clear path from chemical synthesis to biological characterization.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Introduction: The Significance of Substituted Pyridin-2-amines in Medicinal Chemistry
An In-Depth Guide to the X-ray Crystallography of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Analysis for Drug Discovery
Pyridin-2-amine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to act as versatile pharmacophores, capable of engaging in a variety of intermolecular interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.
The subject of this guide, this compound, is a particularly compelling scaffold. The introduction of an iodine atom at the 5-position and a trifluoromethyl group at the 3-position creates a unique electronic and steric profile. The trifluoromethyl group, a potent electron-withdrawing group, can significantly modulate the pKa of the amine and the aromatic ring, influencing its pharmacokinetic properties. Simultaneously, the iodine atom is a powerful halogen bond donor, an interaction increasingly recognized for its importance in directing molecular recognition and crystal packing, which are critical for structure-based drug design.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for crystallization and structure elucidation, a framework for comparing derivatives, and insights into the structural implications for drug design.
Experimental Methodology: From Powder to Structure
The journey from a synthesized compound to a high-resolution crystal structure is a meticulous process. The following protocol outlines a robust and self-validating workflow for the crystallization and X-ray diffraction analysis of this compound derivatives.
Crystallization Protocol: The Art of Crystal Growth
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique is critical and often requires empirical screening.
Step-by-Step Crystallization Screening:
-
Material Purity: Begin with a highly pure sample of the this compound derivative (>98% purity, confirmed by NMR and LC-MS). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: Screen a diverse range of solvents with varying polarities. Good starting points include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane. The ideal solvent is one in which the compound has moderate solubility.
-
Vapor Diffusion (Hanging Drop Method):
-
Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (the solvent in which it is more soluble).
-
Pipette a 1-2 µL drop of this solution onto a siliconized glass coverslip.
-
In a well of a 24-well crystallization plate, add 0.5-1.0 mL of a "poor" solvent (a solvent in which the compound is less soluble, but miscible with the good solvent). .
-
Invert the coverslip and seal the well. The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting slow crystallization.
-
-
Slow Evaporation:
-
Create a saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm and puncture a few small holes.
-
Allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Monitoring and Harvesting: Monitor the experiments daily under a microscope. Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Cryo-cooling: The harvested crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure its chemical and geometric sensibility.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallography workflow, from the purified compound to the final, validated crystal structure.
Caption: Workflow for X-ray Crystallography.
Comparative Analysis: A Framework for Derivative Comparison
The true power of X-ray crystallography in drug discovery lies in the ability to compare a series of related compounds. This allows for the establishment of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). When analyzing derivatives of this compound, the following comparisons are crucial.
Hypothetical Crystallographic Data for Comparison
To illustrate the comparative process, consider the following hypothetical data for our parent compound and two potential derivatives.
| Parameter | Derivative A: this compound | Derivative B: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Derivative C: 5-Iodo-3-(difluoromethyl)pyridin-2-amine |
| Formula | C₆H₄F₃IN₂ | C₆H₄BrF₃N₂ | C₆H₄F₂IN₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 8.54 | 8.32 | 10.11 |
| b (Å) | 12.31 | 12.15 | 8.98 |
| c (Å) | 9.78 | 9.65 | 14.56 |
| β (º) | 105.2 | 104.8 | 90 |
| Volume (ų) | 992.1 | 943.7 | 1321.4 |
| Key Interaction | Strong I···N Halogen Bond (2.95 Å) | Weaker Br···N Halogen Bond (3.10 Å) | I···N Halogen Bond + C-H···F Hydrogen Bond |
Analysis of Structural Differences
-
Impact of the Halogen (Derivative A vs. B):
-
Halogen Bonding: The primary point of comparison is the nature of the halogen bond. Iodine, being more polarizable than bromine, forms a stronger and more directional halogen bond. This would be evident in a shorter I···N distance compared to the Br···N distance and a C-I···N angle closer to 180°.
-
Crystal Packing: The stronger halogen bond in Derivative A would likely dominate the crystal packing, leading to a more robust and predictable supramolecular assembly. The slightly larger unit cell volume of Derivative A is consistent with the larger van der Waals radius of iodine compared to bromine.
-
-
Impact of the Fluoroalkyl Group (Derivative A vs. C):
-
Hydrogen Bonding: Replacing the -CF₃ group with a -CHF₂ group introduces a potential C-H donor for hydrogen bonding. This could lead to the formation of C-H···F or C-H···N hydrogen bonds, which would compete with or complement the primary I···N halogen bond.
-
Change in Crystal System: The emergence of a new hydrogen bonding motif could fundamentally alter the symmetry of the crystal packing, as illustrated by the hypothetical change from a monoclinic to an orthorhombic crystal system. This highlights how a seemingly minor chemical modification can have a profound impact on the solid-state structure.
-
Visualizing Molecular Interactions
The interplay of halogen and hydrogen bonds is key to understanding the solid-state behavior of these molecules. The following diagram illustrates the primary intermolecular interactions expected in the crystal structure of this compound.
Caption: Key intermolecular interactions.
Conclusion: From Crystal Structure to Drug Candidate
The X-ray crystallographic analysis of this compound derivatives provides invaluable, high-resolution insights into their three-dimensional structure and intermolecular interactions. By systematically comparing derivatives, researchers can understand how specific functional groups influence crystal packing, which in turn affects critical pharmaceutical properties like solubility and stability. The strong halogen bonding offered by the iodine atom, combined with the electronic modulation of the trifluoromethyl group, presents a powerful toolkit for rational drug design. This detailed structural knowledge is a critical component in the iterative process of optimizing a lead compound into a viable drug candidate.
A Comparative Guide to Catalytic Systems for the Functionalization of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of Functionalized 3-(Trifluoromethyl)pyridin-2-amines in Medicinal Chemistry
The 3-(trifluoromethyl)pyridin-2-amine scaffold is a privileged motif in modern drug discovery. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the aminopyridine core provides a versatile platform for establishing crucial interactions with biological targets. The functionalization of the C5 position of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine opens a gateway to a vast chemical space, enabling the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the derivatization of this key building block, offering insights into catalyst selection and reaction optimization for researchers in medicinal chemistry and process development.
The primary routes for functionalizing this compound involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of the optimal catalytic system is paramount for achieving high yields, selectivity, and functional group tolerance. This guide will delve into a comparative analysis of various catalysts and ligands for these transformations.
Comparative Analysis of Catalytic Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Below, we compare the performance of various catalytic systems for the most common functionalization reactions of aryl iodides, with a focus on their applicability to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For an electron-deficient substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) center is generally facile. The challenge often lies in the transmetalation and reductive elimination steps, which can be influenced by the choice of ligand and base.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 (for 3-chloropyridine) | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (General for aryl halides) | [3] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 80 | High (General for aryl halides) | [3] |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often preferred. These ligands facilitate the reductive elimination step, which can be challenging for electron-deficient substrates. The use of potassium phosphate as a base is common, as it is effective and generally well-tolerated by a wide range of functional groups.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction can be used to introduce a variety of secondary or primary amines at the C5 position. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | High (General for aryl iodides) | [3] |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High (for 5-iodofuran-2-amine) | [3] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | High (General for aryl halides) | [3] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | High (for aryl bromides) | [3] |
Expert Insights: The inherent basicity of the aminopyridine substrate can sometimes interfere with the catalytic cycle. Therefore, careful selection of the base is crucial. Sodium tert-butoxide is a strong, non-nucleophilic base that is often effective. For challenging couplings, the use of specialized ligands like Xantphos or RuPhos can be beneficial.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted pyridines. This reaction is typically cocatalyzed by a copper(I) salt.
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | High (General for aryl iodides) | [4] |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | High (General for aryl iodides) | [5] |
| Pd/C / Cu₂O | NaOH | Methanol | 100 | Moderate to High (for aryl halides) | [4] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A (Cu-free) | Cs₂CO₃ | 2-MeTHF | 25 | High (for aryl iodides) | [6] |
Expert Insights: While traditional Sonogashira conditions involving a copper co-catalyst are often effective, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. For substrates with sensitive functional groups, a copper-free system using a ligand such as cataCXium A can be advantageous.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). This compound (1.0 equiv) and the amine coupling partner (1.2 equiv) are then added, followed by the anhydrous solvent (e.g., toluene). The vessel is sealed and heated to the appropriate temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.[4]
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer efficient and versatile methods for this purpose. The choice of the catalyst system, especially the phosphine ligand, is crucial for achieving high yields and broad substrate scope. While this guide provides a comparative overview based on analogous systems, further optimization and screening of catalysts and reaction conditions are recommended for this specific substrate to achieve optimal results. The continued development of more active and robust catalysts will undoubtedly expand the synthetic toolbox for medicinal chemists and accelerate the discovery of new therapeutics.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine by High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative for Purity in Synthesis
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of novel pharmaceuticals and agrochemicals. The precise arrangement of its functional groups—an amine, an iodo group, and a trifluoromethyl group—makes it a versatile intermediate for constructing complex molecular architectures. However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis, storage, or handling.
The purity of such an intermediate is not a trivial matter; it is a critical parameter that directly influences the downstream success of a synthetic route. Impurities, even at trace levels, can lead to decreased yields, the formation of undesirable by-products, and altered pharmacological or toxicological profiles in the final active ingredient.[1][2] Consequently, a robust, accurate, and reliable analytical method for purity determination is indispensable for quality control and for ensuring the consistency and integrity of scientific research.
This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the causality behind the methodological choices, present a comprehensive experimental protocol validated according to International Council for Harmonisation (ICH) guidelines, and compare the performance of HPLC with alternative analytical techniques.
The Gold Standard: Why HPLC Prevails
For the quantitative analysis of non-volatile and thermally labile compounds like our target analyte, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, stands as the premier analytical technique.[3][4][5] Its preeminence is grounded in several key advantages:
-
High Resolution: HPLC columns packed with small-diameter particles can efficiently separate the main analyte from structurally similar impurities, providing a clear and accurate purity profile.
-
High Sensitivity: Modern detectors, such as Photodiode Array (PDA) or UV-Vis detectors, can detect impurities at very low concentrations, which is essential for meeting stringent regulatory requirements.[6]
-
Specificity: A well-developed HPLC method can unequivocally assess the analyte in the presence of potential impurities, starting materials, and degradation products.[3]
-
Quantitative Accuracy: HPLC provides precise and reproducible quantitative results, making it ideal for calculating purity by the area percent method.[2][7]
The development and validation of an HPLC method must adhere to rigorous standards, such as those outlined in the ICH guidelines (Q2A and Q2B), to ensure the data is reliable and fit for its intended purpose.[4][8]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process, from initial sample handling through to final data validation and reporting.
Caption: A workflow diagram illustrating the key stages of HPLC purity assessment.
A Validated RP-HPLC Method for Purity Determination
The following protocol has been developed and validated to provide a robust and reliable assessment of this compound purity.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it the workhorse of reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the basic amine group on the analyte, ensuring a single ionic form and leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff and good miscibility with water.[9] |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | PDA at 254 nm | 254 nm is a common wavelength for aromatic compounds. The PDA detector scans a range (e.g., 210-400 nm) to help identify impurities that may have different absorption maxima. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
3. Solution Preparation:
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample batch to be tested.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[3]
4. Quantification: The purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method was validated according to ICH guidelines.[7][8] This process confirms that the method is suitable for its intended purpose.
| Validation Parameter | Procedure | Acceptance Criteria | Result (Batch A) |
| Specificity | A solution containing the analyte and potential impurities was analyzed to ensure complete separation of all components. | Baseline resolution (>1.5) between the main peak and adjacent impurity peaks. | Pass: All peaks were well-resolved. |
| Linearity & Range | Five solutions were prepared from 50% to 150% of the nominal concentration (0.25-0.75 mg/mL). | Correlation coefficient (R²) ≥ 0.999 | Pass: R² = 0.9997 |
| Accuracy (Recovery) | The sample was spiked with the reference standard at three levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | Pass: Mean recovery was 99.8%. |
| Precision (Repeatability) | Six replicate injections of the sample solution were performed. | Relative Standard Deviation (RSD) ≤ 2.0%. | Pass: RSD = 0.45% |
| Intermediate Precision | The assay was repeated by a different analyst on a different day. | RSD between the two sets of data ≤ 2.0%. | Pass: RSD = 0.82% |
| Robustness | Small, deliberate changes were made to flow rate (±0.1 mL/min) and column temperature (±2 °C). | Purity results remained consistent, with RSD ≤ 2.0%. | Pass: Method is robust. |
Comparative Analysis: Performance Against Alternatives
While HPLC is the gold standard, other techniques can provide complementary or preliminary data. It is crucial to understand their respective strengths and limitations.
Caption: Relationship between the target analyte and common classes of impurities.
| Technique | Principle | Application for This Analyte | Advantages | Limitations |
| HPLC (UV/PDA) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Primary method. Ideal for quantifying the main component and non-volatile impurities. | High resolution, sensitivity, and quantitative accuracy. Well-established and robust.[4][7] | May not be suitable for highly volatile impurities. Peak identification requires standards or MS. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Analysis of volatile impurities, such as residual solvents from synthesis.[1] | Excellent for volatile and semi-volatile compounds. High sensitivity with detectors like FID.[10] | Not suitable for non-volatile or thermally labile compounds like the analyte itself; may require derivatization.[2] |
| LC-Mass Spectrometry (LC-MS) | HPLC coupled to a mass spectrometer. | Identification of unknown impurity peaks observed in the HPLC chromatogram. | Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[1][2] | More complex and expensive instrumentation; may be less quantitative than HPLC-UV without specific tuning. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Orthogonal assay method to confirm the purity value obtained by HPLC. Provides structural confirmation. | Provides an absolute measure of purity without needing a reference standard of the analyte itself. Gives structural information.[2] | Lower sensitivity for detecting and quantifying trace-level impurities compared to HPLC. |
Comparative Data: Batch A vs. Batch B
To demonstrate the utility of this HPLC method, two separate batches of this compound were analyzed.
| Parameter | Batch A (Reference Grade) | Batch B (Process Sample) |
| Appearance | White to off-white solid | Light brown solid |
| Purity (HPLC Area %) | 99.85% | 97.21% |
| Major Impurity (RT) | Not Detected | 1.54% (at 15.2 min) |
| Total Impurities | 0.15% | 2.79% |
The data clearly demonstrates the superior purity of Batch A. The HPLC method was able to quantify the lower purity of Batch B and detect a significant impurity, information that is critical for deciding if the batch requires further purification before use in a subsequent synthetic step.
Conclusion
The validated reversed-phase HPLC method detailed in this guide provides a reliable, robust, and precise system for the purity assessment of this compound. The causality-driven selection of chromatographic parameters, combined with rigorous validation according to ICH guidelines, ensures the trustworthiness and scientific integrity of the generated data.
While HPLC is the undisputed primary technique for this application, a comprehensive quality control strategy should consider the use of orthogonal methods. Techniques such as LC-MS are invaluable for identifying unknown impurities, while GC is essential for controlling residual solvents. By integrating these analytical tools, researchers and drug development professionals can gain a complete understanding of the impurity profile, ensuring the quality and consistency of this critical synthetic intermediate.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
Benchmarking 5-Iodo-3-(trifluoromethyl)pyridin-2-amine against other building blocks
An In-Depth Comparative Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-amine for Advanced Synthesis
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity, by virtue of its strong electron-withdrawing nature and steric profile.[2][3][4] When this moiety is installed on a pyridine ring—a privileged heterocycle present in over 100 FDA-approved drugs—the resulting building block becomes a powerful tool for medicinal chemists.[5]
This guide provides a comprehensive benchmark analysis of This compound (CAS 911112-05-5), a highly functionalized building block designed for versatility in complex molecular construction.[6] We will dissect its performance characteristics, compare its reactivity against structurally similar alternatives, and provide detailed, field-proven experimental protocols for its application in cornerstone synthetic transformations. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively leverage this reagent in their synthetic programs.
Physicochemical and Reactivity Profile: A Comparative Overview
The utility of a building block is defined by its inherent physicochemical properties and the reactivity of its functional groups. This compound presents three key points of chemical diversity: the nucleophilic amino group, the electron-deficient pyridine core, and the highly reactive carbon-iodine bond, which is an excellent handle for transition metal-catalyzed cross-coupling reactions.
To contextualize its performance, we compare it against its bromo- and chloro-analogs, which serve as common, albeit often less reactive, alternatives.
Table 1: Comparative Physicochemical Properties of Halogenated 3-(Trifluoromethyl)pyridin-2-amines
| Property | This compound | 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine |
| CAS Number | 911112-05-5[6] | 20525383 (PubChem CID)[7] | 1347633-80-6 (Typical) |
| Molecular Formula | C₆H₄F₃IN₂[6] | C₆H₄BrF₃N₂[7] | C₆H₄ClF₃N₂ |
| Molecular Weight | 290.01 g/mol | 241.01 g/mol [7] | 196.56 g/mol |
| Appearance | Off-white to yellow solid | Solid | Solid |
| Reactivity of C-X Bond | Highest | Intermediate | Lowest |
Expert Analysis of Structural Features:
-
The Trifluoromethyl Group (CF₃): Positioned at the 3-position, this powerful electron-withdrawing group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and propensity for undesired coordination to metal catalysts. This electronic effect also influences the regioselectivity of further functionalization.[2]
-
The Amino Group (-NH₂): As a primary amine, this group is a versatile nucleophile and a key site for building molecular complexity.[8] Its position ortho to the pyridine nitrogen allows for potential intramolecular hydrogen bonding and influences the electronic environment of the ring.
-
The Halogen (I, Br, Cl): The choice of halogen is a critical decision in synthesis design. The carbon-iodine bond is significantly weaker than its bromine and chlorine counterparts, making this compound the superior substrate for palladium-catalyzed cross-coupling reactions. This is due to the faster rate of oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[9] This enhanced reactivity frequently allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to bromo- or chloro-pyridines.
Performance Benchmark 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[10] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed as a robust starting point and can be adapted for a wide range of boronic acids and esters.
Reagents and Equipment:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and finely ground K₂CO₃ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the starting iodide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenyl-3-(trifluoromethyl)pyridin-2-amine.[11]
Causality and Trustworthiness in Protocol Design:
-
Catalyst Choice: Pd(dppf)Cl₂ is a reliable and commercially available catalyst that is effective for a broad range of Suzuki couplings involving heteroaryl halides.[12]
-
Base and Solvent System: The combination of a carbonate base with a dioxane/water solvent system is a standard condition that effectively facilitates the transmetalation step of the catalytic cycle without promoting significant decomposition of the boronic acid.[13]
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount for maintaining the catalytic activity of the Pd(0) species, which is generated in situ. This is a self-validating step; failure to do so often results in low or no conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. [PDF] Comparative effects of trifluoromethyl- and methyl-group substitutions in proline | Semantic Scholar [semanticscholar.org]
- 5. Analogues of CF3-Pyridine for Drug Design - Enamine [enamine.net]
- 6. This compound, CasNo.911112-05-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
As a Senior Application Scientist, my objective is to provide you with a technical guide that goes beyond a simple checklist. Understanding the causality behind each safety recommendation is paramount to fostering a robust safety culture in the laboratory. This document provides essential, immediate safety and logistical information for handling 5-Iodo-3-(trifluoromethyl)pyridin-2-amine, a compound frequently used as a building block in pharmaceutical and agrochemical research. The guidance herein is designed to ensure both the integrity of your research and the personal safety of all laboratory personnel.
Hazard Analysis: Understanding the Molecule
This compound (CAS No. 911112-05-5) is a halogenated pyridine derivative. Its structure presents several potential hazards that dictate our safety protocols:
-
Aromatic Amine: Pyridine-based compounds can be readily absorbed through the skin and respiratory tract. Aromatic amines as a class are known for potential toxicity.[1][2]
-
Trifluoromethyl Group: The -CF3 group enhances the molecule's lipophilicity and metabolic stability, which are desirable in drug design but can also influence its toxicological profile.[3][4] While specific data on this compound is limited, the general toxicology of fluorinated compounds warrants caution.[4][5]
-
Iodo Group: As a heavy halogen, iodine increases the molecular weight and can be a leaving group in certain reactions. The primary concern, however, is the overall toxicity of the substituted pyridine ring.
-
Physical Form: The compound is typically a solid or powder. This presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring the material.[6][7]
The Safety Data Sheet (SDS) for this compound explicitly warns to avoid dust formation and to prevent contact with skin and eyes, reinforcing the need for stringent protective measures.[6]
Core Protective Measures: Your First Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure to hazardous dust and vapors.[8][9] All handling of this compound must be performed within a functioning fume hood. Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Not required if container is sealed | Safety glasses | Nitrile gloves (single pair) | Flame-resistant lab coat |
| Weighing Powder | Work in a fume hood or ventilated balance enclosure | Chemical splash goggles | Double-gloved with nitrile gloves | Flame-resistant lab coat, closed front |
| Preparing Solutions | Work in a fume hood | Chemical splash goggles | Double-gloved with nitrile gloves | Flame-resistant lab coat, closed front |
| Reaction & Workup | Work in a fume hood | Chemical splash goggles & face shield (if splash risk) | Double-gloved with nitrile gloves | Flame-resistant lab coat, closed front |
| Spill Cleanup | Air-purifying respirator (if outside fume hood) | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat |
Detailed PPE Specifications and Rationale
Eye and Face Protection
Standard safety glasses are insufficient. The risk of fine powder becoming airborne necessitates the use of chemical splash goggles that form a seal around the eyes.[8] For procedures with a higher risk of splashing, such as during extractions or rapid additions of reagents, a face shield must be worn over the goggles .[10]
Skin and Body Protection
A flame-resistant lab coat is mandatory.[10] It should be kept clean, fully buttoned, and the cuffs should be snug. For handling larger quantities or during tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[11] Full-length pants and closed-toe shoes are required at all times in the laboratory.[8]
Hand Protection: The Critical Barrier
Due to the compound's structure as a substituted pyridine, nitrile gloves are recommended for their resistance to a wide range of chemicals, including bases and many organic solvents.[1][11]
-
Rationale for Double-Gloving: When handling the powdered form of this chemical, wearing two pairs of nitrile gloves is a critical best practice.[7] This procedure minimizes the risk of exposure if the outer glove is unknowingly contaminated or torn. It allows for the safe removal of the outer glove immediately after the handling task is complete, preventing the spread of contamination to other surfaces like keyboards, pens, or equipment.[7]
Respiratory Protection
The primary method to prevent inhalation is to handle the powdered chemical exclusively within a certified chemical fume hood or a ventilated balance enclosure.[2][9] This engineering control is generally sufficient. If a situation arises where engineering controls fail or a large spill occurs outside of a hood, an appropriate NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary.[12]
Procedural Workflow: Integrating Safety into Practice
The following diagram and protocol outline the safe handling workflow for weighing the solid compound and preparing a stock solution.
Caption: Workflow for Safely Handling and Weighing the Solid Reagent.
Step-by-Step Protocol for Weighing and Dissolution
-
Preparation: Before retrieving the chemical, ensure you are in the correct workspace (a certified chemical fume hood) and have donned all required PPE: a closed lab coat, chemical splash goggles, and two pairs of nitrile gloves.[13]
-
Workspace Setup: Place a disposable absorbent liner on the fume hood surface. Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent).
-
Handling the Solid: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat. Perform all actions slowly and deliberately to prevent the powder from becoming airborne.[6]
-
Dissolution: Place the weigh boat into your receiving flask. Slowly add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer.
-
Post-Handling Cleanup: Securely cap the stock solution and the original reagent container.
-
Doffing PPE: While still in the fume hood, carefully remove the outer pair of gloves and dispose of them, along with the used weigh boat and liner, into a dedicated, sealed waste bag.[7]
-
Final Steps: Transport the newly prepared solution in a secondary container. Wash hands thoroughly after removing all PPE.[14]
Emergency Response and Disposal
Exposure and Spill Protocol
In the event of accidental exposure, immediate action is critical.[6]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Spill: For a small spill inside a fume hood, use an absorbent material to collect the substance. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]
Waste Disposal
All waste, including contaminated gloves, weigh boats, and excess reagent, must be treated as hazardous.[14]
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container for hazardous waste.
-
Chemical Waste: Unused or waste solutions should be collected in a designated, labeled container for halogenated organic waste. Do not pour this chemical down the drain.[15]
By adhering to these comprehensive guidelines, you can handle this compound with a high degree of safety, ensuring the protection of yourself and your colleagues while advancing your critical research objectives.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. capotchem.com [capotchem.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
